An In-depth Technical Guide to the Estimated Physical Properties of 2,6-Dibromo-5-iodopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals Introduction Molecular Structure and Its Influence on Physical Properties The molecular structure of 2,6-Dibromo-5-iodopyridin-3-ol is foundational to under...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Its Influence on Physical Properties
The molecular structure of 2,6-Dibromo-5-iodopyridin-3-ol is foundational to understanding its physical properties. The pyridine core, a six-membered aromatic heterocycle containing a nitrogen atom, is heavily substituted. The two bromine atoms at positions 2 and 6, and the iodine atom at position 5, are strong electron-withdrawing groups, which significantly influence the electron density of the aromatic ring. Conversely, the hydroxyl group at position 3 is an electron-donating group. This electronic push-pull relationship is expected to result in a molecule with a significant dipole moment, influencing its solubility and intermolecular interactions.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
A simple qualitative assessment can be performed by adding a small, measured amount of the compound (e.g., 1 mg) to a measured volume of solvent (e.g., 1 mL) in a vial. The mixture is vortexed at a controlled temperature (e.g., 25 °C) for a set time. Visual inspection for undissolved solid will determine if the compound is soluble, sparingly soluble, or insoluble. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using UV-Vis spectroscopy or HPLC, after calibration with standards of known concentration.
Safety and Handling
While a specific safety data sheet for 2,6-Dibromo-5-iodopyridin-3-ol is not available, based on analogous compounds like 2,6-Dibromopyridine, it should be handled with care. [1][2]It is predicted to be harmful if swallowed or inhaled and may cause skin and eye irritation. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Conclusion
2,6-Dibromo-5-iodopyridin-3-ol represents a promising yet underexplored chemical entity. This guide provides a robust, data-driven estimation of its core physical properties based on the analysis of structurally related compounds. These predictions offer a valuable starting point for researchers in planning synthetic routes, purification strategies, and experimental conditions. As experimental data becomes available, it will be crucial to validate and refine these estimations. The methodologies outlined herein provide a clear path for such characterization, ensuring scientific rigor and safety in the exploration of this novel compound's potential.
References
PubChem. 2,6-Dibromopyridine. National Center for Biotechnology Information. [Link]
IJSSST. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research. [Link]
PubChem. 2-Bromo-5-iodopyridine. National Center for Biotechnology Information. [Link]
Google Patents. Synthesis method of 2,5-dibromopyridine.
ResearchGate. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]
An In-Depth Technical Guide to the Structural Elucidation of 2,6-Dibromo-5-iodopyridin-3-ol
Executive Summary The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. Polysubstituted heteroaromatic compounds, such as 2,6-Dibromo-5-iodopyridin-3-ol,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. Polysubstituted heteroaromatic compounds, such as 2,6-Dibromo-5-iodopyridin-3-ol, present unique analytical challenges due to the complex interplay of their substituents. This guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of this specific molecule. By integrating data from mass spectrometry, infrared spectroscopy, and advanced multi-dimensional nuclear magnetic resonance, we construct a validated, self-supporting structural hypothesis. This process culminates with the gold-standard confirmation by single-crystal X-ray crystallography. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but the expert rationale behind the selection and sequencing of these analytical techniques.
Section 1: Introduction to the Analytical Challenge
The molecule 2,6-Dibromo-5-iodopyridin-3-ol is a densely functionalized pyridine ring. Its potential utility as a scaffold in medicinal chemistry or as an intermediate in organic synthesis necessitates a rigorous and unequivocal confirmation of its chemical structure. The presence of three different heavy halogens (two bromine atoms and one iodine atom) and a hydroxyl group on a pyridine core creates a complex electronic environment. This complexity can make spectral interpretation non-trivial, requiring a carefully designed, orthogonal analytical approach to ensure the correct assignment of the substitution pattern.
The primary challenge lies in definitively placing the sole aromatic proton and the hydroxyl group in relation to the three halogen substituents. A simple one-dimensional NMR spectrum, for instance, would be insufficient to distinguish between potential isomers. Therefore, our strategy is built upon a logical progression, starting with the confirmation of the molecular formula and key functional groups, followed by a deep dive into atomic connectivity, and concluding with a definitive three-dimensional structure.
Section 2: Foundational Analysis: Molecular Formula and Functional Groups
Before determining the intricate connectivity of the molecule, the fundamental building blocks—the elemental composition and the present functional groups—must be confirmed. This foundational data provides the constraints within which the structural puzzle will be solved.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS is the first logical step as it provides the exact molecular weight and, critically, the elemental formula. For a molecule containing two bromine atoms and one iodine atom, the isotopic pattern is highly characteristic and serves as a powerful validation tool. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while iodine is monoisotopic (¹²⁷I).[1][2][3] This combination creates a unique and predictable cluster of peaks in the mass spectrum.
Experimental Protocol: HRMS (ESI-TOF)
Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrument: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
Mode: Operate in negative ion mode to deprotonate the acidic pyridin-3-ol, forming the [M-H]⁻ ion.
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-600.
Analysis: Identify the molecular ion cluster and compare the exact masses and isotopic distribution pattern with the theoretical values for C₅H₂Br₂INO.
Data Presentation: Predicted HRMS Data
Ion Formula
Calculated m/z
Isotope Pattern
Relative Intensity Ratio
[C₅HBr₂INO - H]⁻
410.7586
M⁻
~50%
412.7566
[M+2]⁻
~100%
414.7546
[M+4]⁻
~50%
This characteristic 1:2:1 pattern for two bromine atoms is a definitive signature.[4][5]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[6] For 2,6-Dibromo-5-iodopyridin-3-ol, the key signatures to confirm are the hydroxyl (-OH) group and the aromatic pyridine ring.
Experimental Protocol: FTIR (ATR)
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
Supports the presence of the hydroxyl group attached to the ring.
500 - 700
C-Br / C-I stretch
Halogens
Confirms the presence of carbon-halogen bonds.
Section 3: Unraveling Connectivity with NMR Spectroscopy
With the molecular formula and functional groups established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise arrangement of atoms. A multi-dimensional approach is mandatory for an unambiguous assignment.
Workflow for NMR-Based Structure Elucidation
Caption: Logical workflow for NMR analysis.
¹H NMR Spectroscopy
Expertise & Causality: The structure predicts only one proton attached to the pyridine ring. The ¹H NMR spectrum should therefore be simple, showing a single signal. Its chemical shift will be influenced by the surrounding electron-withdrawing halogens and the electron-donating hydroxyl group.
Experimental Protocol: ¹H NMR
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which will also show the -OH proton).
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
Analysis: Observe the chemical shift, integration, and multiplicity of the aromatic signal.
Data Presentation: Predicted ¹H NMR Data
Predicted Chemical Shift (δ)
Multiplicity
Integration
Assignment
Rationale
~7.5 - 8.5 ppm
Singlet (s)
1H
H4
The single proton on the ring has no adjacent proton neighbors to couple with.
~9.0 - 10.0 ppm
Broad Singlet (br s)
1H
-OH
The hydroxyl proton signal will be broad and its position is concentration-dependent.
¹³C NMR Spectroscopy
Expertise & Causality: The molecule has five carbon atoms in the pyridine ring, all in unique chemical environments. Therefore, five distinct signals are expected in the ¹³C NMR spectrum. The carbons directly bonded to the electronegative halogens and oxygen will be significantly shifted downfield.
Experimental Protocol: ¹³C NMR
Sample and Instrument: Use the same sample and spectrometer as for ¹H NMR.
Acquisition: Acquire a proton-decoupled ¹³C spectrum.
Analysis: Count the number of signals to confirm the five unique carbons.
Data Presentation: Predicted ¹³C NMR Signals
Signal
Predicted Chemical Shift (δ)
Assignment Rationale
1
~150-160 ppm
C3-OH (Carbon bearing the hydroxyl group)
2
~140-150 ppm
C-Br (Carbon bearing a bromine)
3
~140-150 ppm
C-Br (Carbon bearing a bromine)
4
~120-130 ppm
C4-H (The only carbon with a proton)
5
~80-90 ppm
C5-I (Carbon bearing the iodine, heavy atom effect)
2D NMR for Unambiguous Assignment (HSQC & HMBC)
Expertise & Causality: While 1D NMR suggests the presence of the key fragments, it does not prove their connectivity. Two-dimensional NMR experiments are essential to build the molecular framework.[9]
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond correlation).[10] It will definitively link the single proton signal from the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for final structure confirmation.[11] It reveals correlations between protons and carbons that are 2 or 3 bonds away.[10] By observing the long-range correlations from the single H4 proton, we can definitively place all substituents around the ring.
Experimental Protocol: 2D NMR
Sample and Instrument: Use the same sample and spectrometer.
Acquisition: Run standard HSQC and HMBC pulse sequences. Optimization of the HMBC experiment for a ³JCH coupling of ~8 Hz is recommended.
Analysis: Correlate the cross-peaks to build the molecular structure.[12]
Data Integration and Key HMBC Correlations:
The HSQC experiment will show a single cross-peak, connecting the proton at ~8.0 ppm (H4) to the carbon at ~125 ppm (C4). The HMBC spectrum is where the full structure is revealed.
Caption: Expected key 2- and 3-bond HMBC correlations from H4.
Analysis of HMBC Correlations:
H4 to C3 and C5 (²J): The proton at position 4 will show strong correlations to its immediate carbon neighbors at positions 3 and 5. This confirms the C3-C4-C5 fragment.
H4 to C2 and C6 (³J): Crucially, H4 will also show weaker correlations to the carbons three bonds away, at positions 2 and 6. These correlations are only possible with this specific substitution pattern and thus lock in the entire structure.
Section 4: The Definitive Proof: Single-Crystal X-ray Crystallography
Expertise & Causality: While the integrated spectroscopic data provides overwhelming evidence, single-crystal X-ray crystallography is the universally accepted "gold standard" for structural determination.[13] It provides a direct, three-dimensional visualization of the atomic positions in the solid state, leaving no ambiguity.[14]
Experimental Protocol: X-ray Crystallography
Crystal Growth: High-quality single crystals are paramount.[15] Slow evaporation is a common starting method.[16]
Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).
Allow the solution to cool slowly and undisturbed over several days.
Alternative methods include vapor diffusion or solvent layering.
Mounting and Data Collection:
Select a suitable crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer.[13]
Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.
Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα).[17]
Structure Solution and Refinement:
Process the diffraction data to obtain a set of structure factors.
Solve the structure using direct methods or Patterson methods to locate the heavy atoms (Br, I).
Refine the structural model against the experimental data to determine the precise coordinates of all atoms, bond lengths, and bond angles.
The resulting electron density map and refined structure would provide the definitive, unambiguous confirmation of the 2,6-Dibromo-5-iodopyridin-3-ol structure.
Section 5: Conclusion
The structural elucidation of 2,6-Dibromo-5-iodopyridin-3-ol is a clear demonstration of the power of a synergistic, multi-technique analytical approach. Each experiment provides a unique piece of the puzzle, and their collective data builds a self-validating case. High-resolution mass spectrometry confirms the elemental formula, FTIR identifies key functional groups, and a suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. This rigorous, logic-driven workflow ensures the highest level of scientific integrity and is essential for advancing research and development in fields that rely on precise molecular characterization.
ACS Publications. Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. [Link]
Synthesis of 2,6-Dibromo-5-iodopyridin-3-ol from pyridine
An In-depth Technical Guide to the Synthesis of 2,6-Dibromo-5-iodopyridin-3-ol from Pyridine Introduction Highly halogenated heterocyclic compounds are foundational scaffolds in modern chemistry, serving as versatile bui...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis of 2,6-Dibromo-5-iodopyridin-3-ol from Pyridine
Introduction
Highly halogenated heterocyclic compounds are foundational scaffolds in modern chemistry, serving as versatile building blocks for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the specific steric and electronic properties conferred by the halogen substituents, which can modulate biological activity and provide synthetic handles for further molecular elaboration. Among these, 2,6-Dibromo-5-iodopyridin-3-ol (CAS 1105675-63-5) represents a particularly valuable, yet synthetically challenging, target.[1] This guide, intended for researchers and professionals in drug development and chemical synthesis, provides a comprehensive, technically-grounded pathway for the multi-step synthesis of this compound, beginning with the readily available starting material, pyridine. The narrative emphasizes the causality behind procedural choices, addressing the regiochemical challenges inherent in the functionalization of the pyridine ring.
Strategic Overview: A Multi-Step Approach
Direct conversion of pyridine to 2,6-Dibromo-5-iodopyridin-3-ol is not feasible due to the inherent electron-deficient nature of the pyridine ring, which makes it resistant to electrophilic substitution. Therefore, a multi-step synthesis is required, focusing on the strategic introduction of functional groups to activate the ring and direct subsequent substitutions.[2][3]
The proposed synthetic pathway involves three primary stages:
Formation of the Pyridin-3-ol Core: Conversion of pyridine into the activated intermediate, pyridin-3-ol.
Ortho-Dibromination: Exploiting the activating nature of the hydroxyl group to install bromine atoms at the C2 and C6 positions.
Regioselective Iodination: Introduction of an iodine atom at the C5 position to yield the final product.
This strategy is designed to overcome the key challenge of achieving the desired substitution pattern, particularly the final iodination step, which occurs at a position not typically favored by the electronic directing effects of the hydroxyl group.
Caption: Overall workflow for the synthesis of 2,6-Dibromo-5-iodopyridin-3-ol.
Part 1: Synthesis of the Core Intermediate: Pyridin-3-ol
The initial and most critical transformation is the conversion of pyridine to pyridin-3-ol. The hydroxyl group is essential as it activates the electron-deficient ring towards subsequent electrophilic halogenation. The most established industrial method for this conversion is the sulfonation of pyridine followed by alkaline fusion.[4]
Causality: Direct electrophilic attack on pyridine requires harsh conditions because the electronegative nitrogen atom deactivates the ring. Sulfonation at the 3-position is achieved at high temperatures. The resulting pyridine-3-sulfonic acid is then subjected to nucleophilic aromatic substitution, where a hydroxide ion displaces the sulfonate group in a molten alkali bath to yield the desired pyridin-3-ol upon workup.[4]
Experimental Protocol: Pyridin-3-ol Synthesis
Step 1A: Sulfonation of Pyridine
In a reaction vessel equipped for high-temperature reactions, carefully add pyridine to fuming sulfuric acid (oleum) containing a catalytic amount of mercury(II) sulfate.
Heat the mixture to approximately 210-220°C and maintain for 8-10 hours.[4]
After cooling, cautiously add a solvent such as water to precipitate the crude pyridine-3-sulfonic acid.
Isolate the solid product by filtration and wash with a cold solvent to remove residual acid.
Step 1B: Alkaline Fusion
Thoroughly mix the dried pyridine-3-sulfonic acid with a solid alkali, such as sodium hydroxide.
Heat the mixture until it becomes a molten state, then continue heating for 2-3 hours to drive the substitution reaction.[4]
Cool the reaction mass and dissolve it in water.
Carefully adjust the pH of the solution to 8-9 with a suitable acid (e.g., HCl). This neutralizes the excess alkali and protonates the pyridin-3-oxide to pyridin-3-ol.
The product can then be isolated through extraction with an organic solvent followed by distillation or recrystallization.
With the activating hydroxyl group in place, the pyridine ring is now susceptible to electrophilic bromination. The hydroxyl group is a powerful ortho-, para- director, activating the C2, C4, and C6 positions. The kinetic and thermodynamic favorability of substitution at the positions flanking the hydroxyl group makes the synthesis of 2,6-Dibromopyridin-3-ol a straightforward, high-yielding reaction.
Causality: The lone pairs on the oxygen atom of the hydroxyl group donate electron density into the pyridine ring, significantly lowering the activation energy for electrophilic attack. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions. By controlling the stoichiometry of the brominating agent, disubstitution can be selectively achieved. Using at least two equivalents of bromine ensures the reaction proceeds to the desired dibrominated product.
Caption: Electronic activation of the pyridin-3-ol ring by the hydroxyl group.
Dissolve pyridin-3-ol in a suitable solvent, such as glacial acetic acid or an aqueous solution.
Cool the solution in an ice bath to control the reaction exotherm.
Slowly add at least two molar equivalents of elemental bromine (Br₂) dropwise with vigorous stirring.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until analysis (e.g., TLC, LC-MS) indicates the complete consumption of the starting material.
The reaction is then quenched, typically by adding a reducing agent like sodium bisulfite to destroy excess bromine.
The product often precipitates from the reaction mixture upon neutralization or can be isolated by extraction. Recrystallization from a suitable solvent (e.g., ethanol/water) yields the purified 2,6-Dibromopyridin-3-ol.
Part 3: Regioselective Iodination of 2,6-Dibromopyridin-3-ol
This final step is the most complex from a regiochemical standpoint. After blocking the C2 and C6 positions with bromine, the C4 position remains the most electronically activated site for further electrophilic substitution due to the para-directing effect of the hydroxyl group. However, the target molecule requires iodination at the C5 position.
Causality and Mechanistic Considerations: Achieving substitution at the C5 position, which is meta to the activating hydroxyl group, is counterintuitive. This outcome suggests that the reaction does not proceed via a simple electrophilic aromatic substitution mechanism governed solely by the directing group. The heavily substituted and relatively deactivated nature of the 2,6-dibromopyridin-3-ol intermediate necessitates potent iodinating conditions. The regioselectivity may be influenced by a combination of steric hindrance at the C4 position from the adjacent hydroxyl group and the specific nature of the iodinating agent used. An electrophilic iodine species (I⁺), often generated in situ from iodine and an oxidizing agent, is required for this transformation.[6][7]
Suspend 2,6-Dibromopyridin-3-ol in a strong acid, such as sulfuric acid or acetic acid.
Add an iodine source, typically elemental iodine (I₂), to the mixture.
Introduce a strong oxidizing agent portion-wise to generate the electrophilic iodine species. Suitable oxidants include iodic acid (HIO₃), potassium iodate (KIO₃), or nitric acid.[6]
Heat the reaction mixture to facilitate the substitution on the deactivated ring, monitoring the progress by an appropriate analytical method (e.g., HPLC, GC-MS).
Upon completion, cool the reaction mixture and carefully pour it onto ice.
Quench any excess oxidizing agent and iodine with a reducing agent (e.g., sodium thiosulfate).
Neutralize the solution to precipitate the crude product.
Isolate the solid by filtration and purify by column chromatography or recrystallization to obtain 2,6-Dibromo-5-iodopyridin-3-ol.
Trustworthiness Note: Due to the unusual regiochemistry, rigorous characterization of the final product is essential. 1D and 2D NMR spectroscopy (e.g., NOESY, HMBC) should be employed to unambiguously confirm the connectivity and prove that iodination occurred at the C5 and not the C4 position.
The synthesis of 2,6-Dibromo-5-iodopyridin-3-ol from pyridine is a challenging but achievable multi-step process that provides access to a highly valuable and functionalized chemical intermediate. This guide outlines a robust pathway that proceeds through the key intermediates pyridin-3-ol and 2,6-dibromopyridin-3-ol. While the initial steps leverage well-established principles of aromatic chemistry, the final iodination step requires careful execution and highlights the complex interplay of electronic and steric factors in directing reactions on polysubstituted heterocyclic rings. The successful execution of this synthesis provides a powerful building block for further discovery in medicinal and materials chemistry.
References
Preparation method of 3-hydroxypyridine.
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ResearchGate. [Link]
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research. [Link]
How to synthesizer of 3-hydroxy pyridine? ResearchGate. [Link]
An Introduction to Multiple Step Synthesis. Chemistry LibreTexts. [Link]
Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds.
Kinetics and Mechanism of Bromination of 2-Pyridone and Related Compounds in Aqueous Solution. Journal of the American Chemical Society. [Link]
Preparation method of 3-hydroxypyridine.
New functionalised 3-hydroxypyridines. Durham E-Theses. [Link]
Organic Chemistry II - Solving a Multistep Synthesis Problem. YouTube. [Link]
Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]
A Technical Guide to 2,6-Dibromo-5-iodopyridin-3-ol: A Strategic Building Block in Modern Drug Discovery
This document provides an in-depth technical overview of 2,6-Dibromo-5-iodopyridin-3-ol (CAS Number: 1105675-63-5), a key polyhalogenated pyridine intermediate. Tailored for researchers, medicinal chemists, and professio...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides an in-depth technical overview of 2,6-Dibromo-5-iodopyridin-3-ol (CAS Number: 1105675-63-5), a key polyhalogenated pyridine intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond a simple recitation of facts to explain the rationale behind its synthesis and application, emphasizing its strategic importance in constructing complex therapeutic agents, particularly macrocyclic Hepatitis C Virus (HCV) inhibitors.
Introduction: The Strategic Value of a Polyhalogenated Pyridine
In the landscape of medicinal chemistry, "privileged structures" are molecular scaffolds that can bind to multiple biological targets. The pyridine unit is one such scaffold, found in numerous natural products and FDA-approved drugs.[1] The value of 2,6-Dibromo-5-iodopyridin-3-ol lies in its dense and strategically differentiated functionalization. As a polysubstituted pyridine, it serves as a versatile building block for creating complex molecular architectures.[2][3]
Its primary documented application is as a critical intermediate in the synthesis of pyridone-containing macrocycles designed as potent inhibitors of the Hepatitis C Virus (HCV). The carefully orchestrated arrangement of two bromine atoms, one iodine atom, and a hydroxyl group on the pyridine core allows for a sequence of selective chemical modifications, making it an invaluable tool for constructing the complex macrocyclic structures required for potent antiviral activity.[4][5]
Physicochemical & Safety Data
A comprehensive understanding of a compound's physical and safety properties is the foundation of sound experimental design.
Precautionary Measures : Use only in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7]
Disclaimer: This is a summary of typical hazards. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[7]
Synthesis & Mechanistic Rationale
The synthesis of polyhalogenated pyridines requires careful control of reagents and conditions to achieve the desired substitution pattern. While the specific, detailed synthesis of 2,6-Dibromo-5-iodopyridin-3-ol is often proprietary or embedded within patents, a general, multi-step approach can be inferred from established organic chemistry principles and related literature. A plausible synthetic pathway starts from a more common precursor like 2-aminopyridine.[8][9]
Hypothetical Synthesis Workflow
The following represents a logical, though not definitively published, pathway that a medicinal chemist would devise to construct the target molecule.
Caption: A plausible synthetic route to 2,6-Dibromo-5-iodopyridin-3-ol.
Step-by-Step Protocol & Causality
Step 1: Regioselective Bromination
Protocol: To a solution of 2-Aminopyridin-3-ol in a suitable solvent like DMF or acetonitrile, N-Bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by TLC or LC-MS until completion.
Expert Insight (Causality): The amino (-NH₂) and hydroxyl (-OH) groups are strong activating, ortho-, para-directing groups. The position para to the -NH₂ group and ortho to the -OH group (C5) is the most electronically enriched and sterically accessible site for electrophilic aromatic substitution. NBS is chosen as a mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions that can occur with harsher reagents like liquid Br₂.[8][9]
Step 2: Regioselective Iodination
Protocol: The resulting 2-Amino-5-bromopyridin-3-ol is reacted with N-Iodosuccinimide (NIS) in an appropriate solvent. The reaction progress is carefully monitored.
Expert Insight (Causality): With the C5 position now blocked, the next most activated position for electrophilic attack is C6, which is ortho to the powerful activating hydroxyl group. NIS is a standard, effective reagent for this transformation.
Step 3: Sandmeyer-type Conversion
Protocol: The 2-amino group is converted to a diazonium salt by treatment with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HBr) at low temperature (0-5 °C). This unstable intermediate is then treated with a copper(I) bromide (CuBr) solution to replace the diazonium group with a bromine atom.
Expert Insight (Causality): The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a halogen. The use of HBr and CuBr ensures the introduction of the final bromine at the C2 position, completing the synthesis of the tri-halogenated scaffold.
Chemical Reactivity & Application in Drug Synthesis
The synthetic utility of 2,6-Dibromo-5-iodopyridin-3-ol stems from the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. This selectivity is the cornerstone of its role as a strategic building block.
The Hierarchy of Halogen Reactivity
In palladium-catalyzed reactions such as Suzuki, Stille, or Sonogashira couplings, the rate of oxidative addition to the palladium(0) catalyst generally follows the trend: C-I > C-Br > C-Cl . This is due to the bond dissociation energies (BDEs) of the carbon-halogen bonds; the C-I bond is the weakest and therefore the most reactive.[10][11]
This predictable reactivity allows for sequential, site-selective functionalization of the pyridine ring.
Caption: Reactivity hierarchy of halogens on the pyridine core.
Application Workflow: Synthesis of an HCV Inhibitor Precursor
The primary documented use of this compound is in the synthesis of macrocyclic HCV NS3/4A protease inhibitors.[4][5] The NS3/4A protease is essential for the replication of the Hepatitis C virus.[12]
Step A: Selective Suzuki Coupling at the C5-Iodo Position
Protocol: 2,6-Dibromo-5-iodopyridin-3-ol is reacted with a suitable boronic acid or ester under mild Suzuki-Miyaura conditions. This typically involves a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a solvent system like dioxane/water. The reaction is run at a moderate temperature (e.g., 80-90 °C).
Expert Insight (Causality): By using carefully controlled, mild conditions, the reaction can be stopped after the highly reactive C-I bond has coupled, leaving the two more robust C-Br bonds untouched. This step attaches the first piece of the larger molecular puzzle.
Step B: Subsequent Coupling or Cyclization at the C-Bromo Positions
Protocol: The product from Step A can then be subjected to a second cross-coupling reaction under more forcing conditions (e.g., a more active catalyst, higher temperature) to react one or both of the C-Br bonds. In the context of macrocycle synthesis, this step is often an intramolecular reaction, where the two ends of a chain attached to the pyridine core are joined, forming the large ring structure characteristic of these inhibitors.
Expert Insight (Causality): The ability to perform a second, distinct reaction at the less reactive sites is what makes this a powerful strategy. It allows for the controlled, stepwise assembly of a complex architecture, which is essential for achieving the precise three-dimensional shape required for potent enzyme inhibition.
Role in HCV Inhibition: Targeting Viral Replication
The final macrocyclic compounds synthesized from this intermediate are designed to inhibit the HCV NS3/4A protease.
Mechanism of Action
The HCV virus produces a long polyprotein that must be cleaved into individual, functional viral proteins to enable replication.[5] The NS3/4A serine protease is responsible for several of these critical cleavages. Macrocyclic inhibitors, such as those derived from 2,6-Dibromo-5-iodopyridin-3-ol, are designed to fit snugly into the active site of this enzyme. By occupying the active site, they physically block the protease from binding to and cleaving the viral polyprotein. This interruption of the viral lifecycle effectively halts viral replication.[12][13]
Caption: Mechanism of HCV NS3/4A protease inhibition.
Conclusion
2,6-Dibromo-5-iodopyridin-3-ol is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its value for researchers in drug development is rooted in the predictable and hierarchical reactivity of its halogen substituents. This feature enables a controlled, sequential approach to the synthesis of complex molecules, most notably a class of macrocyclic HCV inhibitors. Understanding the causality behind its synthesis and the logic of its differential reactivity empowers scientists to fully leverage its potential in the creation of next-generation therapeutics.
References
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ResearchGate. Available at: [Link]
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Stastical Techniques. Available at: [Link]
Pyridine Carboxamides: Potent Palm Site Inhibitors of HCV NS5B Polymerase. National Institutes of Health (NIH). Available at: [Link]
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. Available at: [Link]
Synthesis method of 2,5-dibromopyridine. Google Patents.
Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. National Institutes of Health (NIH). Available at: [Link]
Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors. National Institutes of Health (NIH). Available at: [Link]
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (NIH). Available at: [Link]
Synthetic Challenges in the Assembly of Macrocyclic HCV NS3/NS4A Protease Inhibitors: The Case of BILN 2061 and Its Analogs. Tsantrizos' Group, McGill University. Available at: [Link]
Discovery of MK-5172, a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor. National Institutes of Health (NIH). Available at: [Link]
Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. Available at: [Link]
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Available at: [Link]
Macrocyclic Hepatitis C Virus NS3/4A Protease Inhibitors: An Overview of Medicinal Chemistry. PubMed. Available at: [Link]
Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ResearchGate. Available at: [Link]
Metal-free C–N cross-coupling of fluorinated pyridines with N-heterocycles. Royal Society of Chemistry. Available at: [Link]
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed. Available at: [Link]
An In-depth Technical Guide to the Reactivity Profile of 2,6-Dibromo-5-iodopyridin-3-ol
Introduction For researchers, medicinal chemists, and professionals in drug development, 2,6-Dibromo-5-iodopyridin-3-ol stands as a highly functionalized heterocyclic building block with significant potential for the syn...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
For researchers, medicinal chemists, and professionals in drug development, 2,6-Dibromo-5-iodopyridin-3-ol stands as a highly functionalized heterocyclic building block with significant potential for the synthesis of complex molecular architectures. The strategic placement of three distinct halogen atoms, each with a unique reactivity profile, alongside a hydroxyl group, offers a versatile platform for sequential and site-selective modifications. This guide provides a comprehensive exploration of the reactivity of this compound, offering insights into its electronic properties and steric factors that govern its chemical behavior. By understanding the nuanced reactivity of each position, researchers can unlock its full potential in the design and synthesis of novel chemical entities.
Molecular Structure and Physicochemical Properties
The reactivity of 2,6-Dibromo-5-iodopyridin-3-ol is fundamentally dictated by its electronic and steric landscape. The pyridine ring, being an electron-deficient aromatic system, is further influenced by the inductive and mesomeric effects of its substituents.
Table 1: Predicted Physicochemical Properties of 2,6-Dibromo-5-iodopyridin-3-ol
The hydroxyl group at the 3-position is acidic and can be readily deprotonated. This deprotonation significantly impacts the electron density of the pyridine ring, enhancing its nucleophilicity and influencing the regioselectivity of subsequent reactions. The three halogen atoms exhibit a reactivity gradient, which is crucial for selective functionalization. Generally, the carbon-iodine bond is the weakest, followed by the carbon-bromine bonds, making the iodine at the 5-position the most susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions.
Reactivity at the Halogen Positions: A Hierarchical Approach
The differential reactivity of the C-I and C-Br bonds is the cornerstone of the synthetic utility of 2,6-Dibromo-5-iodopyridin-3-ol. This allows for a stepwise functionalization strategy.
The C-5 Iodine: The Primary Reaction Center
The iodine atom at the 5-position is the most reactive site for a variety of cross-coupling reactions due to the lower C-I bond dissociation energy compared to C-Br bonds.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[2] For 2,6-Dibromo-5-iodopyridin-3-ol, this reaction can be selectively performed at the C-5 position under carefully controlled conditions.
Conceptual Workflow for Selective Suzuki-Miyaura Coupling at C-5
Caption: Selective Suzuki-Miyaura coupling at the C-5 position.
Experimental Protocol: Selective Mono-arylation at the C-5 Position (Suzuki-Miyaura Coupling)
Rationale: This protocol is adapted from methodologies developed for other polyhalogenated pyridines and aims for selective reaction at the most reactive C-I bond.[3] The choice of a palladium(II) acetate/SPhos catalyst system is often effective for achieving high yields in such transformations.[3]
Materials:
2,6-Dibromo-5-iodopyridin-3-ol (1.0 equiv)
Arylboronic acid (1.1 equiv)
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
SPhos (4 mol%)
Potassium phosphate (K₃PO₄) (2.0 equiv)
Toluene (degassed)
Water (degassed)
Procedure:
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-Dibromo-5-iodopyridin-3-ol, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
Add degassed toluene and water.
Heat the reaction mixture to 100 °C and stir for 16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Similar to the Suzuki coupling, this reaction can be performed selectively at the C-5 position.
Experimental Protocol: Selective Sonogashira Coupling at the C-5 Position
Rationale: This protocol utilizes a standard palladium-copper co-catalyst system, which is highly effective for the coupling of aryl iodides. The reaction is expected to proceed selectively at the C-I bond.
In a sealed tube under an inert atmosphere, dissolve 2,6-Dibromo-5-iodopyridin-3-ol, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI in degassed THF.
Add triethylamine and seal the tube.
Heat the reaction mixture to 60 °C and stir for 12 hours.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction, filter off the triethylammonium salts, and concentrate the filtrate.
Purify the residue by column chromatography.
The C-2 and C-6 Bromine Atoms: Secondary Reaction Sites
The two bromine atoms at the 2 and 6 positions are less reactive than the iodine at the 5-position but can be functionalized under more forcing conditions or after the C-5 position has been modified.
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[4][5] After selective reaction at the C-5 position, the remaining bromine atoms can undergo amination. It is also possible to achieve selective mono-amination at one of the C-Br positions, although differentiating between the C-2 and C-6 positions can be challenging and may depend on the steric bulk of the incoming amine and the substituent at C-5.
Logical Flow for Sequential Functionalization
Caption: Stepwise functionalization of the halo-positions.
Experimental Protocol: Buchwald-Hartwig Amination at a C-Br Position
Rationale: This protocol is based on established methods for the amination of bromopyridines.[6] The use of a bulky phosphine ligand like RuPhos is often crucial for achieving good yields with challenging substrates.
Materials:
5-Substituted-2,6-dibromopyridin-3-ol (1.0 equiv)
Amine (1.2 equiv)
Pd₂(dba)₃ (2 mol%)
RuPhos (4 mol%)
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
Toluene (degassed)
Procedure:
To a microwave vial, add the 5-substituted-2,6-dibromopyridin-3-ol, Pd₂(dba)₃, and RuPhos.
Evacuate and backfill the vial with an inert gas.
Add a solution of the amine in degassed toluene, followed by sodium tert-butoxide.
Seal the vial and heat in a microwave reactor to 100-120 °C for 1-4 hours.
Monitor the reaction by LC-MS.
Upon completion, cool, dilute with ethyl acetate, and filter through a pad of celite.
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
Purify by column chromatography.
Reactivity of the Hydroxyl Group
The hydroxyl group at the 3-position is a key functional handle that can be utilized for various transformations.
O-Alkylation and O-Arylation
The hydroxyl group can be alkylated or arylated under basic conditions. A classic Williamson ether synthesis approach is generally effective.
Experimental Protocol: O-Alkylation
Rationale: This is a standard procedure for the etherification of phenols and related compounds. The choice of a non-nucleophilic base like sodium hydride is important to avoid competing reactions at the halogenated positions.
Materials:
2,6-Dibromo-5-iodopyridin-3-ol (1.0 equiv)
Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equiv)
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 2,6-Dibromo-5-iodopyridin-3-ol in DMF dropwise.
Stir the mixture at 0 °C for 30 minutes.
Add the alkyl halide dropwise and allow the reaction to warm to room temperature.
Stir for 12 hours.
Quench the reaction carefully with water at 0 °C.
Extract the product with ethyl acetate.
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.
Purify by column chromatography.
Other Potential Transformations
Lithiation and Halogen Dance
Directed ortho-lithiation or halogen-lithium exchange can be powerful tools for further functionalization. However, with a polyhalogenated system, a "halogen dance" (isomerization via a lithiated intermediate) is a potential side reaction.[7][8][9] The reaction conditions, particularly the choice of base and temperature, would be critical to control the regioselectivity. Given the presence of the acidic hydroxyl group, protection would be necessary before attempting lithiation.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by strong electron-withdrawing groups.[10][11][12] While the halogens themselves are not strongly activating, the cumulative electron-withdrawing effect might allow for SNAr reactions under harsh conditions, potentially competing with cross-coupling pathways. The hydroxyl group, especially in its deprotonated form, would disfavor SNAr due to its electron-donating character.
Safety and Handling
While specific toxicity data for 2,6-Dibromo-5-iodopyridin-3-ol is not available, related halogenated pyridines are known to be hazardous. For instance, 2,6-dibromopyridine is fatal if swallowed and causes skin and serious eye irritation.[13] 2-Bromo-5-iodopyridine is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[14] Therefore, it is imperative to handle 2,6-Dibromo-5-iodopyridin-3-ol with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.
Conclusion
2,6-Dibromo-5-iodopyridin-3-ol is a richly functionalized building block that offers a multitude of opportunities for the synthesis of complex molecules. The key to its effective utilization lies in understanding the hierarchical reactivity of its halogen atoms and the role of the hydroxyl group. By employing a strategic and stepwise approach to its functionalization, researchers can leverage its unique chemical properties to access novel chemical space in drug discovery and materials science.
References
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
Regiocontrolled halogen dance of 2,5-dibromopyrroles using equilibrium between dibromopyrrolyllithiums.
Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Benchchem.
Modeling a halogen dance reaction mechanism: A density functional theory study. White Rose Research Online. [Link]
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. [Link]
Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. Organic Chemistry Portal. [Link]
Selective monolithiation of 2,5-dibromopyridine with butyllithium. ResearchGate. [Link]
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. Xin-Fang Duan and Zhan-Bin Zhang Department of Chemistry, Beijing No. [Link]
Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. ResearchGate. [Link]
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed Central. [Link]
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health. [Link]
Solubility of 2,6-Dibromo-5-iodopyridin-3-ol in common solvents
An In-depth Technical Guide to the Solubility of 2,6-Dibromo-5-iodopyridin-3-ol in Common Solvents Abstract: The successful progression of novel chemical entities through the drug discovery and development pipeline is cr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of 2,6-Dibromo-5-iodopyridin-3-ol in Common Solvents
Abstract: The successful progression of novel chemical entities through the drug discovery and development pipeline is critically dependent on a thorough understanding of their physicochemical properties. Among these, solubility is a paramount parameter, directly influencing bioavailability, formulation strategies, and process chemistry. This guide provides a comprehensive technical overview of the solubility characteristics of 2,6-Dibromo-5-iodopyridin-3-ol, a highly functionalized heterocyclic compound with potential as a key intermediate in pharmaceutical synthesis. Lacking direct empirical data in the public domain, this document synthesizes predictive methodologies based on structural analysis with established experimental protocols. We will explore the key molecular features governing its solubility, predict its behavior in a range of common laboratory solvents, and provide robust, step-by-step protocols for accurate experimental determination. This guide is intended for researchers, chemists, and drug development professionals seeking to effectively work with this and structurally related molecules.
Introduction: The Critical Role of Solubility
2,6-Dibromo-5-iodopyridin-3-ol is a polyhalogenated pyridinol. Such compounds are valuable building blocks in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1] The dense arrangement of functional groups—a hydroxyl group capable of hydrogen bonding, a pyridine ring with a basic nitrogen atom, and multiple heavy halogens (bromine and iodine)—creates a complex molecular architecture that dictates its interaction with various solvent environments.
Understanding the solubility of this intermediate is not merely an academic exercise. It is fundamental for:
Reaction Chemistry: Ensuring the compound remains in solution for homogeneous reaction kinetics and preventing precipitation.
Purification: Selecting appropriate solvent systems for crystallization, chromatography, and extraction.
Formulation Development: For active pharmaceutical ingredients (APIs), solubility is a direct determinant of drug loading and dissolution rate.[2]
High-Throughput Screening (HTS): Kinetic solubility is a key checkpoint to avoid false negatives/positives arising from compound precipitation in biological assays.[3][4]
This guide provides the theoretical grounding and practical methodologies to approach the solubility assessment of 2,6-Dibromo-5-iodopyridin-3-ol with scientific rigor.
Predicted Physicochemical Properties and Solubility Profile
Structural Analysis
The molecule's solubility behavior is governed by the interplay of its distinct functional domains:
Pyridinol Core: The hydroxyl (-OH) group is a potent hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This suggests potential solubility in protic solvents. The aromatic ring itself contributes to nonpolar interactions.
Halogen Substituents (2x Br, 1x I): The heavy halogens significantly increase the molecular weight and electron density. While traditionally viewed as lipophilic, these halogens, particularly iodine, can participate in halogen bonding—a directional, non-covalent interaction with Lewis bases (e.g., carbonyl oxygens, aromatic rings).[5] This can enhance solubility in specific electron-rich solvents. The electron-withdrawing nature of the halogens also modulates the pKa of the hydroxyl group and the pyridine nitrogen.
Predicted Physicochemical Parameters
The following table summarizes the predicted properties of 2,6-Dibromo-5-iodopyridin-3-ol, calculated from its structure and compared to related compounds found in public databases.
Property
Predicted Value for 2,6-Dibromo-5-iodopyridin-3-ol
Rationale / Comparative Data
Molecular Formula
C₅H₂Br₂INO
-
Molecular Weight
~378.79 g/mol
Calculated value. For comparison, 5-Bromo-2,6-diiodopyridin-3-ol is 425.79 g/mol .[6]
High due to three heavy halogens, but partially offset by the polar hydroxyl group. For comparison, 2,6-dibromopyridine has an XLogP3-AA of 2.9.[8]
Dominant Interactions
Hydrogen Bonding, Halogen Bonding, Dipole-Dipole
The combination of a hydroxyl group and multiple polarizable halogens makes all three interactions significant.[9][10]
Theoretical Solubility Profile
Based on the principle of "like dissolves like" and the predicted properties, we can forecast the solubility behavior:
High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) . These solvents are strong hydrogen bond acceptors and can effectively solvate the pyridinol core.
Moderate Solubility Expected: In polar protic solvents like Methanol (MeOH) and Ethanol (EtOH) . These can engage in hydrogen bonding as both donors and acceptors. However, the large, lipophilic halogenated portion may limit high solubility. In ethers like Tetrahydrofuran (THF) , which is a good hydrogen bond acceptor but lacks donor capability.
Low to Negligible Solubility Expected: In nonpolar solvents such as Hexanes , Toluene , and Dichloromethane (DCM) . The high polarity imparted by the hydroxyl group and pyridine nitrogen will likely make it immiscible with these solvents. In Water , despite the hydrogen bonding capacity, the high molecular weight and large hydrophobic surface area from the halogens will likely lead to very poor aqueous solubility.
Guiding Principles for Solvent Selection: An Interplay of Forces
The dissolution of 2,6-Dibromo-5-iodopyridin-3-ol is not governed by a single force but by a synergy of interactions. A key concept is the ability of the solvent to overcome the crystal lattice energy of the solid compound. In polyfunctional molecules like this, the crystal structure is likely stabilized by a network of strong intermolecular forces.
Hydrogen Bonding: The N-H···O hydrogen bonds between pyridone-like structures are exceptionally robust synthons.[11] A successful solvent must be able to competitively disrupt this network. Solvents like DMSO are excellent at this due to their strong oxygen acceptor.
Halogen Bonding: The iodine and bromine atoms on the ring possess an electropositive region known as a σ-hole, allowing them to act as halogen bond donors to Lewis basic sites on solvent molecules (e.g., the oxygen in THF or DMSO).[5] This interaction can be surprisingly strong and is a critical factor for solvating polyhalogenated compounds.
Hydrogen Bond Enhanced Halogen Bonding (HBeXB): A fascinating cooperative effect can occur where a hydrogen bond to the halogen atom (acting as an HB acceptor) can simultaneously enhance its ability to act as a halogen bond (XB) donor.[5][10] This synergistic interaction can significantly boost solubility in solvents capable of both interactions.
The diagram below illustrates the key intermolecular forces that must be considered when selecting a solvent for this compound.
Recommended Experimental Protocols for Solubility Determination
To move from prediction to empirical data, rigorous and well-controlled experiments are essential. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility, while kinetic assays are invaluable for high-throughput screening contexts.[12][13]
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This method measures the true equilibrium solubility of the most stable crystalline form of the compound.[12]
Objective: To determine the maximum concentration of 2,6-Dibromo-5-iodopyridin-3-ol that dissolves in a given solvent at a specific temperature under equilibrium conditions.
Preparation: Add an excess amount of solid 2,6-Dibromo-5-iodopyridin-3-ol to a pre-weighed 2 mL glass vial. "Excess" means enough solid should remain visible at the end of the experiment. A starting point is ~5-10 mg.
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.
Equilibration: Cap the vial securely and place it on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a period sufficient to ensure equilibrium is reached. For complex, poorly soluble molecules, this can be 24-72 hours.[12] A preliminary time-course study is recommended to determine when the concentration in solution plateaus.
Phase Separation: After equilibration, allow the vials to rest for a short period to let heavy solids settle. Then, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved solid material.
Sampling: Carefully withdraw a known volume of the clear supernatant. Crucially, do not disturb the solid pellet. For an extra level of certainty, filter the supernatant through a 0.22 µm low-binding syringe filter.[12]
Quantification:
Prepare a standard stock solution of the compound in a solvent of known high solubility (e.g., DMSO).
Create a calibration curve by making serial dilutions of the stock solution.
Dilute the experimental sample from step 5 into the mobile phase or a suitable solvent to fall within the linear range of the calibration curve.
Analyze the standards and the sample by HPLC-UV or LC-MS.
Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the original concentration in the supernatant, which represents the equilibrium solubility (e.g., in mg/mL or µM).
Solid-State Analysis (Self-Validation): Recover the remaining solid from the vial and analyze it using techniques like XRPD or DSC to confirm that no polymorphic transformation or solvation has occurred during the experiment.[12]
This method measures how readily a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer. It is a measure of metastable solubility and is critical for early discovery.[3]
Objective: To rapidly assess the concentration at which 2,6-Dibromo-5-iodopyridin-3-ol begins to precipitate from an aqueous solution.
Materials:
High-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.
Serial Dilution: Using a liquid handler, perform a serial dilution of the DMSO stock solution directly into the aqueous buffer to achieve a range of final compound concentrations (e.g., from 200 µM down to 1 µM). Ensure the final percentage of DMSO is constant across all wells (typically 1-2%) to avoid solvent-induced artifacts.
Incubation: Allow the plate to incubate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours).
Detection: Measure the turbidity or light scattering in each well using a nephelometer.[2][4] The amount of scattered light is proportional to the amount of precipitated material.
Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline is reported as the kinetic solubility limit.
The following diagram outlines the workflow for the robust shake-flask solubility determination.
Caption: Workflow for Shake-Flask Equilibrium Solubility.
Data Interpretation and Common Pitfalls
Accurate solubility data relies on careful execution and awareness of potential complications.
Equilibrium Not Reached: The most common error is insufficient equilibration time, leading to an underestimation of solubility.[12] Always justify the time point used, preferably with a time-course experiment.
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. The shake-flask method should ideally measure the solubility of the most stable, least soluble form. The solid-state analysis step is crucial to identify any changes.[12]
pH Dependence: As a pyridinol, the compound has both an acidic proton (-OH) and a basic site (pyridine N). Its solubility in aqueous or protic solvents will be highly pH-dependent. Experiments should be conducted in well-buffered media.
Compound Degradation: If the compound is unstable in a particular solvent, this can lead to erroneous results. The use of a stability-indicating HPLC method is recommended to check for degradation peaks.
Conclusion
While direct, published solubility data for 2,6-Dibromo-5-iodopyridin-3-ol is elusive, a strong, predictive understanding can be formulated based on its molecular structure. The presence of a hydrogen-bonding pyridinol core and multiple, polarizable halogen atoms suggests a high affinity for polar aprotic solvents like DMSO and DMF, with moderate solubility in alcohols and ethers. Its solubility is expected to be poor in water and nonpolar media. For drug discovery and development professionals, moving beyond prediction to precise, empirical measurement is non-negotiable. The detailed shake-flask and kinetic solubility protocols provided in this guide offer robust, self-validating frameworks to generate the high-quality data necessary to confidently advance this and other valuable chemical intermediates through the development pipeline.
References
PubChem. 2,6-Dibromopyridine. National Center for Biotechnology Information. [Link]
Scribd. Halogen and Hydrogen Bonded 2 X Pyridin 3 Ol. [Link]
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
PubMed Central (PMC). Hydrogen bond enhanced halogen bonds: A synergistic interaction in chemistry and biochemistry. [Link]
Royal Society of Chemistry. Is π halogen bonding or lone pair⋯π interaction formed between borazine and some halogenated compounds? [Link]
ResearchGate. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
IJSSST. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]
BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]
MDPI. Nature of the Hydrogen Bond Enhanced Halogen Bond. [Link]
PubMed Central (PMC). Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals. [Link]
PubChem. 2-Amino-5-bromo-3-hydroxypyridine. National Center for Biotechnology Information. [Link]
Application Note: Regioselective Functionalization of 2,6-Dibromo-5-iodopyridin-3-ol via Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high ef...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed guide for the strategic, regioselective functionalization of the polyhalogenated scaffold, 2,6-Dibromo-5-iodopyridin-3-ol. Pyridine derivatives are integral components of numerous pharmaceuticals and advanced materials, making methodologies for their precise synthesis highly valuable.[2][3][4] We present protocols that leverage the inherent reactivity differences among carbon-halogen bonds to achieve selective mono-, di-, and tri-arylation, thereby unlocking access to a diverse library of complex substituted pyridinols from a single, versatile starting material.
The Principle of Chemoselective Coupling
The success of a regioselective Suzuki-Miyaura coupling on a polyhalogenated substrate is governed by the relative rates of the rate-determining step: oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[5] For aryl halides, the established order of reactivity is a key predictive tool for synthetic planning.
This differential reactivity allows for the selective coupling at the most reactive site under carefully controlled conditions. For 2,6-Dibromo-5-iodopyridin-3-ol, the C-I bond is significantly more susceptible to oxidative addition than the two C-Br bonds. This provides a strategic entry point for a selective mono-arylation at the C5 position. Subsequent couplings at the C2 and C6 positions can then be achieved under more forcing conditions.
The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. The process involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[7]
The cycle consists of three primary steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) complex. This is generally the rate-limiting step.[5]
Transmetalation: The organic moiety from the activated organoboron species (e.g., a boronate anion formed by the reaction of a boronic acid with a base) is transferred to the palladium center, displacing the halide.[8]
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Experimental Parameters: A Scientist's Perspective
The choice of reagents dictates the success and selectivity of the coupling.
Palladium Source & Ligand: While simple catalysts like [Pd(PPh₃)₄] can be effective, reactions involving electron-rich or sterically hindered heteroaryl halides often benefit from catalysts with bulky, electron-donating phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5] These ligands promote the reductive elimination step and stabilize the active catalyst. For polyhalogenated pyridines, the Lewis basic nitrogen can coordinate to the palladium center, potentially inhibiting catalysis; well-chosen ligands can mitigate this effect.[3]
Base: The base is not merely a spectator; it is crucial for activating the boronic acid.[8][10] It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact reaction rates and yields.
Solvent System: A mixture of an organic solvent and water is frequently employed.[7] Solvents like 1,4-dioxane, toluene, or DMF are common. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Thoroughly degassing the solvent system is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Experimental Protocols
Safety Note: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Selective Mono-Arylation at the C5-Iodo Position
This protocol leverages the higher reactivity of the C-I bond to achieve a selective coupling, leaving the C-Br bonds intact for subsequent functionalization.
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-Dibromo-5-iodopyridin-3-ol (1.0 eq.).
Reagent Addition: Add the desired arylboronic acid (1.1 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.).
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, ~0.1 M concentration relative to the substrate) via syringe.
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 2,6-dibromo-5-arylpyridin-3-ol product.
Scientist's Notes: Using slightly more than one equivalent of the boronic acid ensures complete consumption of the starting material without promoting significant di-substitution. The lower temperature (80 °C) favors selective reaction at the more reactive C-I bond.
Protocol 2: Exhaustive Tri-Arylation
This protocol employs more forcing conditions and a greater excess of the boronic acid to achieve coupling at all three halogenated positions.
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
Solvent Addition: Add the degassed solvent mixture of toluene and water (5:1 ratio, ~0.1 M) under a positive pressure of argon.
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously. The reaction may require 18-24 hours for complete conversion. Monitor by LC-MS.
Workup & Purification: Follow the workup and purification procedure outlined in Protocol 1. The higher polarity of the tri-aryl product may require a different solvent system for chromatography.
Scientist's Notes: A more active catalyst system (Pd₂(dba)₃/SPhos) and a stronger base (K₃PO₄) are used to overcome the lower reactivity of the C-Br bonds.[11] A significant excess of the boronic acid is required to drive the reaction to completion at all three sites.
Synthetic Workflow and Strategy
The choice of protocol allows for divergent synthesis pathways from a single starting material. A stepwise approach, where the product of Protocol 1 is isolated and then subjected to a second Suzuki coupling (under conditions similar to Protocol 2, but with a different boronic acid), can be used to synthesize asymmetrically substituted pyridines.
Caption: Divergent synthetic pathways for functionalizing the target molecule.
Conclusion
The protocols described herein demonstrate that 2,6-Dibromo-5-iodopyridin-3-ol is a highly versatile building block for the synthesis of complex, functionalized pyridinols. By carefully selecting the reaction conditions—specifically the catalyst, base, stoichiometry, and temperature—researchers can achieve predictable and selective C-C bond formation at the C5-iodo position or exhaustive coupling at all three halogenated sites. This strategic control is invaluable for applications in medicinal chemistry and materials science, where precise molecular architecture dictates function.
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. [Link]
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. [Link]
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances . [Link]
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. [Link]
Highly Efficient Method for Suzuki Reactions in Aqueous Media | ACS Omega - ACS Publications. [Link]
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF - ResearchGate. [Link]
ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes | Request PDF - ResearchGate. [Link]
Application Notes and Protocols: Selective Functionalization of 2,6-Dibromo-5-iodopyridin-3-ol at the Iodine
For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of 2,6-Dibromo-5-iodopyridin-3-ol 2,6-Dibromo-5-iodopyridin-3-ol is a highly functionalized heterocyclic...
Author: BenchChem Technical Support Team. Date: February 2026
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 2,6-Dibromo-5-iodopyridin-3-ol
2,6-Dibromo-5-iodopyridin-3-ol is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. Its three distinct halogen atoms, each with a different propensity for engaging in cross-coupling and metal-halogen exchange reactions, make it an ideal scaffold for the synthesis of complex, multi-substituted pyridine derivatives. The ability to selectively functionalize one halogen site while leaving the others intact for subsequent transformations is a key strategy in the efficient construction of novel molecular architectures. This guide provides a detailed technical overview and actionable protocols for the selective functionalization of 2,6-dibromo-5-iodopyridin-3-ol, with a specific focus on reactions at the most labile position: the C-I bond.
Pillar 1: The Principle of Chemoselective Functionalization
The selective functionalization of polyhalogenated aromatic compounds is governed by the inherent differences in the carbon-halogen (C-X) bond strengths and their susceptibility to oxidative addition by a transition metal catalyst, or to metal-halogen exchange. The generally accepted order of reactivity for halogens in these transformations is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the C-I bond the weakest and therefore the most reactive site on the 2,6-dibromo-5-iodopyridin-3-ol scaffold.
This reactivity differential allows for a high degree of control in synthetic design. By carefully selecting the reaction conditions—including the catalyst, ligands, base, and temperature—it is possible to effect a chemical transformation exclusively at the C-5 iodine position, preserving the C-2 and C-6 bromine atoms for subsequent, more forcing reaction conditions.
Below is a workflow illustrating the strategic approach to the sequential functionalization of 2,6-dibromo-5-iodopyridin-3-ol.
Caption: Strategic workflow for the selective functionalization of 2,6-dibromo-5-iodopyridin-3-ol.
Pillar 2: Field-Proven Protocols for Selective C-I Functionalization
The following protocols are designed to be self-validating systems, providing detailed step-by-step methodologies for the selective functionalization of 2,6-dibromo-5-iodopyridin-3-ol at the iodine position.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Bond
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds.[2][3] By employing a suitable palladium catalyst and carefully controlling the reaction temperature, a selective coupling of an aryl or vinyl boronic acid at the C-5 position can be achieved.
Reaction Scheme:
Caption: General scheme for the selective Suzuki-Miyaura coupling at the C-I bond.
Experimental Protocol:
Reagent Preparation: In a flame-dried Schlenk flask, combine 2,6-dibromo-5-iodopyridin-3-ol (1.0 equiv), the desired aryl or vinyl boronic acid (1.1-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equiv).
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
Reaction Conditions: Heat the reaction mixture to a controlled temperature, typically between 60-80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 2-12 hours.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 5-substituted-2,6-dibromopyridin-3-ol.
Quantitative Data Summary:
Parameter
Recommended Range
Notes
Boronic Acid (equiv)
1.1 - 1.5
An excess ensures complete consumption of the starting material.
Base (equiv)
2.0 - 3.0
Cs₂CO₃ is often more effective for challenging couplings.
Catalyst Loading (equiv)
0.02 - 0.05
Higher loadings may be necessary for less reactive boronic acids.
Temperature (°C)
60 - 80
Higher temperatures risk competing reactivity at the C-Br bonds.
Protocol 2: Selective Sonogashira Coupling at the C-I Bond
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a valuable transformation in the synthesis of conjugated systems.[4][5] The higher reactivity of the C-I bond allows for selective coupling under mild conditions.
Reaction Scheme:
Caption: General scheme for the selective Sonogashira coupling at the C-I bond.
Experimental Protocol:
Reagent Preparation: To a Schlenk flask, add 2,6-dibromo-5-iodopyridin-3-ol (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and a copper(I) cocatalyst (e.g., CuI, 0.05-0.10 equiv).
Solvent and Base: Add a suitable solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylamine, 2.0-3.0 equiv).
Degassing: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.
Reaction Conditions: Stir the reaction at room temperature to 50 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-6 hours.
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and concentrate.
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
Parameter
Recommended Range
Notes
Alkyne (equiv)
1.1 - 1.5
A slight excess is generally sufficient.
Base (equiv)
2.0 - 3.0
The base also acts as a solvent in some cases.
Pd Catalyst (equiv)
0.02 - 0.05
Standard loadings are usually effective.
Cu(I) Cocatalyst (equiv)
0.05 - 0.10
Essential for the catalytic cycle.
Temperature (°C)
25 - 50
Mild conditions are key to selectivity.
Protocol 3: Selective Lithium-Iodine Exchange and Electrophilic Quench
Metal-halogen exchange, particularly with organolithium reagents, is a powerful method for generating a nucleophilic carbon center.[6][7][8][9] The kinetic preference for the exchange at the C-I bond allows for the formation of a lithiated intermediate at the C-5 position, which can then be trapped with a variety of electrophiles.
Reaction Scheme:
Caption: General scheme for selective lithium-iodine exchange and electrophilic quench.
Experimental Protocol:
Setup: In a flame-dried, three-necked flask equipped with a thermometer, argon inlet, and a dropping funnel, dissolve 2,6-dibromo-5-iodopyridin-3-ol (1.0 equiv) in anhydrous THF.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Lithium-Halogen Exchange: Slowly add a solution of n-butyllithium or t-butyllithium (1.0-1.1 equiv) in hexanes dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 30-60 minutes.
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, CO₂, DMF, etc., 1.2-2.0 equiv) to the solution at -78 °C.
Warming and Quenching: After stirring for an appropriate time at low temperature (typically 1-3 hours), slowly warm the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
Work-up: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography or recrystallization.
Quantitative Data Summary:
Parameter
Recommended Range
Notes
Organolithium (equiv)
1.0 - 1.1
A slight excess can be beneficial, but a large excess may lead to side reactions.
Electrophile (equiv)
1.2 - 2.0
An excess ensures efficient trapping of the organolithium intermediate.
Temperature (°C)
-78
Maintaining a low temperature is critical for selectivity.
Pillar 3: Trustworthiness and Self-Validation
The protocols described above are designed to be robust and reproducible. However, as with any chemical transformation, optimization may be necessary depending on the specific substrate and desired product. It is crucial to monitor the reaction progress closely using appropriate analytical techniques (TLC, LC-MS, GC-MS) to ensure the selective consumption of the starting material and the formation of the desired product. The presence of starting material and the mono-functionalized product, with the absence of di-functionalized byproducts, will serve as a validation of the selective nature of the transformation under the chosen conditions.
References
Bailey, W. F., & Patricia, J. J. (1988). The Lithium-Halogen Exchange Reaction in Process Chemistry. Journal of Organometallic Chemistry, 352(1-3), 1-46.
Chen, N., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry, 87(11), 7414–7421. [Link]
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
Google Patents. (2015). CN105061301A - Synthesis method of 2,5-dibromopyridine.
Google Patents. (2014). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
Houpis, I. N., et al. (2025). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes.
Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92–102. [Link]
Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange.
Mitchell, T. J., & Peterson, J. A. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. BYU ScholarsArchive. [Link]
Reddy, T. J., et al. (2014). One-Pot Site-Selective Sonogashira Cross-Coupling–Heteroannulation of the 2-Aryl-6,8-Dibromoquinolin-4(1H)-ones. Journal of Chemical Research, 38(10), 571-575.
Royal Society of Chemistry. (2019). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]
Sneddon, H. F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. ePrints Soton.
Smith, A. B., et al. (2017). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 50(8), 1886–1897. [Link]
Snieckus, V., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2809–2855. [Link]
University of Wisconsin. (n.d.). lithium halogen exchange #1 revised.
Various Authors. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
Various Authors. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
Various Authors. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PubMed Central.
Application Notes and Protocols for the Selective Stille Coupling of 2,6-Dibromo-5-iodopyridin-3-ol
Introduction: Strategic C-C Bond Formation on a Privileged Heterocyclic Scaffold The selective functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry and materials science.[1] Th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic C-C Bond Formation on a Privileged Heterocyclic Scaffold
The selective functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry and materials science.[1] These scaffolds provide a versatile platform for the synthesis of complex molecular architectures with tailored biological activities and material properties. 2,6-Dibromo-5-iodopyridin-3-ol is a particularly valuable building block, offering three distinct points of potential modification. The strategic differentiation of the carbon-halogen bonds is paramount for its effective utilization.
The Stille cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide, stands out for its remarkable functional group tolerance and the stability of its organotin reagents to air and moisture.[1][2] These features make it an ideal choice for the selective coupling at the most reactive site of 2,6-Dibromo-5-iodopyridin-3-ol. This document provides a detailed guide to the reaction conditions that favor the selective Stille coupling at the C-I bond, leveraging the inherent reactivity differences among the carbon-halogen bonds (C-I > C-Br > C-Cl).[2]
The Catalytic Cycle: A Mechanistic Overview
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The cycle consists of three primary steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 2,6-Dibromo-5-iodopyridin-3-ol to form a Pd(II) intermediate. This step is favored at the C-I bond due to its lower bond dissociation energy compared to the C-Br bonds.
Transmetalation: The organostannane reagent exchanges its organic group with the iodide on the palladium center. This is often the rate-determining step of the cycle.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Caption: The catalytic cycle of the Stille coupling reaction.
Key Experimental Parameters and Their Rationale
The success of a selective Stille coupling hinges on the careful selection of several key parameters:
Palladium Catalyst and Ligands: A variety of Pd(0) and Pd(II) precursors can be used, as the active Pd(0) species is generated in situ.[3] Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective choice as it is air-stable and serves as a direct source of the active catalyst. The choice of ligand can significantly impact the reaction's efficiency. While PPh₃ is standard, the use of triphenylarsine (AsPh₃) has been shown to accelerate the rate of Stilling couplings.[4] For challenging substrates, bulky, electron-rich phosphine ligands can also be beneficial.
Organostannane Reagent: A wide range of organostannanes can be employed, including aryl-, heteroaryl-, vinyl-, and alkynylstannanes.[2] They are generally stable and can be handled under normal laboratory conditions. Typically, a slight excess (1.1-1.5 equivalents) is used to ensure complete consumption of the starting material.
Solvent: Anhydrous, degassed polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF), dioxane, and toluene are common choices. DMF is often used for its ability to dissolve a wide range of reactants and its high boiling point, which allows for a broad temperature range for optimization.
Additives:
Copper(I) Iodide (CuI): The addition of a stoichiometric or catalytic amount of CuI is a widely adopted strategy to accelerate the transmetalation step, which is often rate-limiting.[5][6]
Lithium Chloride (LiCl) or Cesium Fluoride (CsF): These salts can further enhance the reaction rate. LiCl is thought to facilitate the reaction by displacing the halide from the palladium center, making it more susceptible to transmetalation.[3] CsF can activate the organostannane reagent, forming a more nucleophilic "ate" complex.[5]
Temperature: Careful temperature control is crucial for selectivity. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will minimize the competing coupling at the less reactive C-Br positions. Room temperature to moderate heating (e.g., 60-80 °C) is a good starting point for optimization.
Experimental Protocol: Selective Stille Coupling of 2,6-Dibromo-5-iodopyridin-3-ol
This protocol provides a general procedure for the selective Stille coupling of an aryl stannane to the C-5 position of 2,6-Dibromo-5-iodopyridin-3-ol.
Caption: A typical experimental workflow for the selective Stille coupling.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
To a flame-dried round-bottom flask, add 2,6-Dibromo-5-iodopyridin-3-ol, the organostannane (1.2 eq), CuI (0.1 eq), and LiCl (3.0 eq).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add anhydrous, degassed DMF via syringe.
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
Heat the reaction to the desired temperature (start with 60 °C) and stir.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Once the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of KF. Stir vigorously for at least 30 minutes to precipitate the tin byproducts.[7][8]
Filter the mixture through a pad of celite to remove the precipitate.
Transfer the filtrate to a separatory funnel and wash with water and then brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-Dibromo-5-arylpyridin-3-ol.
Data Presentation: Summary of Reaction Conditions
Parameter
Recommended Condition
Rationale
Substrate
2,6-Dibromo-5-iodopyridin-3-ol
Polyhalogenated pyridine with a highly reactive C-I bond.
Organostannane
1.1 - 1.5 equivalents
Drives the reaction to completion.
Pd Catalyst
Pd(PPh₃)₄ (2-5 mol%)
Air-stable Pd(0) source, readily available.
Ligand
PPh₃ (from catalyst) or added AsPh₃
PPh₃ is standard; AsPh₃ can accelerate the reaction.[4]
Additive 1
CuI (5-20 mol%)
Accelerates the rate-determining transmetalation step.[5]
Balances reaction rate with selectivity for C-I coupling.
Atmosphere
Inert (Argon or Nitrogen)
Protects the Pd(0) catalyst from oxidation.
Troubleshooting and Considerations
Low Conversion: If the reaction stalls, consider increasing the temperature in small increments (e.g., 10 °C). Alternatively, a more active catalyst system, such as one with a bulkier, more electron-rich ligand, could be employed.
Formation of Di-substituted Product: If significant coupling at the C-Br positions is observed, reduce the reaction temperature and ensure that the reaction is stopped as soon as the starting material is consumed.
Dehalogenation: In some cases, reduction of the carbon-halogen bonds can occur as a side reaction. Using freshly prepared and degassed solvents and maintaining a strict inert atmosphere can help to minimize this.
Removal of Tin Byproducts: The work-up with KF is crucial for removing the toxic organotin byproducts.[7][8] Thorough washing is recommended. For particularly difficult separations, alternative methods described in the literature can be explored.[7]
Conclusion
The Stille coupling offers a powerful and reliable method for the selective functionalization of 2,6-Dibromo-5-iodopyridin-3-ol at the C-5 position. By carefully controlling the reaction conditions, particularly the choice of catalyst, additives, and temperature, high yields of the desired mono-coupled product can be achieved. This approach opens the door to a wide range of novel pyridine derivatives for applications in drug discovery and materials science.
References
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Retrieved from [Link]
Goti, A., et al. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. Retrieved from [Link]
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
Leclerc, M., & Morin, J.-F. (Eds.). (2017). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
Reddy, B. V. S., et al. (2015). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. The Journal of Organic Chemistry, 80(15), 7727–7734. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). Journal of the American Chemical Society.
Scott, W. J., & Stille, J. K. (1986). Ligand Effects on the Stereochemistry of Stille Couplings, as Manifested in Reactions of (Z)-Alkenyl Halides. Journal of the American Chemical Society, 108(11), 3033–3040.
Voth, G. A., et al. (2007). Evidence for C-Cl/C-Br...pi interactions as an important contribution to protein-ligand binding affinity.
SHANDONG LOOK CHEMICAL. (2020, September 14). An efficient method for removing organotin impurities. Retrieved from [Link]
Surry, D. S., & Buchwald, S. L. (2008). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 1(1), 13–31.
Stille Cross-Coupling of Activated Alkyltin Reagents under “Ligandless” Conditions. (2005). The Journal of Organic Chemistry.
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132–1136. Retrieved from [Link]
Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules. (2014). Organic & Biomolecular Chemistry.
Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. (2016). The Journal of Organic Chemistry.
Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2,6-Dibromo-5-iodopyridin-3-ol
Introduction: Strategic C-N Bond Formation in Medicinal Chemistry The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic C-N Bond Formation in Medicinal Chemistry
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists and drug development professionals.[1]
This application note provides a detailed guide to the Buchwald-Hartwig amination of a highly functionalized and challenging substrate: 2,6-Dibromo-5-iodopyridin-3-ol. Polyhalogenated pyridinols are valuable synthons in drug discovery, offering multiple points for diversification. However, the presence of three distinct halogen atoms (I, Br, Br) introduces a significant challenge in achieving regioselective functionalization. This guide will delve into the mechanistic principles governing this selectivity and provide a robust experimental protocol for the preferential amination at the most reactive C-I bond.
Reaction Mechanism and the Principle of Regioselectivity
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[4] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination to form the desired C-N bond and regenerate the active catalyst.
The regioselectivity in the amination of 2,6-Dibromo-5-iodopyridin-3-ol is dictated by the relative rates of the initial oxidative addition step. The C-X bond strength and the polarizability of the halogen atom are critical factors. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This is due to the weaker C-I bond, which facilitates its cleavage and insertion of the palladium catalyst.
Therefore, by carefully controlling the reaction conditions, particularly temperature and reaction time, it is possible to achieve highly selective amination at the C-5 iodo position, leaving the two bromo substituents at C-2 and C-6 intact for subsequent functionalization.
Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Selective Amination at the C-5 Position
This protocol provides a general method for the selective mono-amination of 2,6-Dibromo-5-iodopyridin-3-ol. Optimization of reaction parameters may be required for specific amines.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
2,6-Dibromo-5-iodopyridin-3-ol
≥97%
Commercially Available
Store under inert atmosphere.
Amine (Primary or Secondary)
≥98%
Commercially Available
Ensure dryness.
Palladium(II) Acetate (Pd(OAc)₂)
Catalyst Grade
Commercially Available
Handle in a fume hood.
Xantphos
Ligand Grade
Commercially Available
Air-stable ligand.
Cesium Carbonate (Cs₂CO₃)
Anhydrous
Commercially Available
Dry in an oven before use.
1,4-Dioxane
Anhydrous
Commercially Available
Use from a freshly opened bottle or dried over molecular sieves.
Argon or Nitrogen Gas
High Purity
-
For maintaining an inert atmosphere.
Step-by-Step Procedure
Reaction Setup:
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2,6-Dibromo-5-iodopyridin-3-ol (1.0 eq).
Add the desired amine (1.2 eq), Cesium Carbonate (2.0 eq), Xantphos (0.05 eq), and Palladium(II) Acetate (0.02 eq).
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Solvent Addition and Reaction:
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the starting material.
Place the reaction vessel in a preheated oil bath at 80-100 °C.
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS to ensure consumption of the starting material and selective formation of the mono-aminated product.
Work-up and Purification:
Once the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
Wash the Celite pad with additional ethyl acetate.
Combine the organic filtrates and wash with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-2,6-dibromopyridin-3-ol derivative.
Figure 2: Step-by-step experimental workflow.
Characterization and Data Analysis
The successful synthesis of the desired 5-amino-2,6-dibromopyridin-3-ol can be confirmed by standard analytical techniques.
Analytical Technique
Expected Observations
¹H NMR
Disappearance of the singlet corresponding to the C-5 proton of the starting material. Appearance of new signals corresponding to the amine moiety and a downfield shift of the remaining pyridine proton.
¹³C NMR
Appearance of a new carbon signal in the aromatic region corresponding to the C-N bond and disappearance of the C-I signal.
Mass Spectrometry (MS)
Observation of the molecular ion peak corresponding to the calculated mass of the product.
Infrared (IR) Spectroscopy
Appearance of N-H stretching bands (for primary and secondary amines) in the region of 3300-3500 cm⁻¹.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Conversion
- Inactive catalyst- Wet solvent or reagents- Insufficient temperature
- Use a fresh batch of palladium catalyst.- Ensure all reagents and solvents are anhydrous.- Increase the reaction temperature in 10 °C increments.
Formation of Di-aminated Product
- Prolonged reaction time- High reaction temperature
- Monitor the reaction closely and stop it once the starting material is consumed.- Reduce the reaction temperature.
Dehalogenation (Loss of Br or I)
- Presence of reducing agents- Side reaction with the base
- Ensure the inert atmosphere is maintained.- Screen alternative bases such as K₃PO₄.
Low Yield after Purification
- Product loss during work-up- Inefficient chromatography
- Perform careful extractions.- Optimize the eluent system for column chromatography.
References
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 26, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 26, 2026, from [Link]
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. [Link]
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 26, 2026, from [Link]
Application Notes and Protocols for the Sonogashira Coupling of Terminal Alkynes with 2,6-Dibromo-5-iodopyridin-3-ol
Introduction: Strategic Alkynylation of a Privileged Heterocycle The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic Alkynylation of a Privileged Heterocycle
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] The resulting arylalkynes are versatile intermediates, serving as precursors for a diverse array of more complex molecular architectures.
This document provides a detailed guide for the application of the Sonogashira coupling to a specific and highly functionalized substrate: 2,6-Dibromo-5-iodopyridin-3-ol. This polyhalogenated pyridinol offers multiple sites for cross-coupling, presenting both a challenge and an opportunity for selective functionalization. The insights and protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of novel substituted pyridines, which are prevalent scaffolds in medicinal chemistry.
Understanding the Reaction: Mechanism and Selectivity
The Sonogashira coupling proceeds through a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.[3] A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The Dual Catalytic Cycle:
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (in this case, 2,6-Dibromo-5-iodopyridin-3-ol). This is followed by transmetalation with a copper acetylide species and subsequent reductive elimination to yield the alkynylated product and regenerate the Pd(0) catalyst.
Copper Cycle: The terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper acetylide.[2] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.[4]
Figure 1: The dual catalytic cycle of the Sonogashira coupling.
Chemoselectivity with 2,6-Dibromo-5-iodopyridin-3-ol:
The reactivity of aryl halides in the Sonogashira coupling generally follows the trend: I > Br > Cl. For di- or polyhalogenated substrates, this reactivity difference can be exploited for selective mono-alkynylation. In the case of 2,6-Dibromo-5-iodopyridin-3-ol, the carbon-iodine bond is significantly more reactive towards oxidative addition with the palladium catalyst than the carbon-bromine bonds.[3] This inherent difference allows for the selective coupling at the C5 position.
Experimental Design and Optimization
Careful consideration of the reaction parameters is essential for a successful and reproducible Sonogashira coupling.
Parameter
Recommendation
Rationale & Key Considerations
Palladium Catalyst
Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Pd(PPh₃)₂Cl₂ is often more stable, while Pd(PPh₃)₄ is a direct source of Pd(0). Other catalysts with bulky, electron-rich phosphine ligands can also be effective.[3]
Copper(I) Co-catalyst
Copper(I) iodide (CuI)
CuI is the most common and effective co-catalyst for the formation of the copper acetylide intermediate.[2]
Base
Triethylamine (Et₃N), Diisopropylamine (DIPEA)
The base neutralizes the hydrogen halide byproduct and facilitates the deprotonation of the terminal alkyne.[2] An amine base often serves as the solvent as well.
The choice of solvent can influence catalyst solubility and reaction rate. Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation and alkyne homocoupling.[2]
Temperature
Room Temperature to 60 °C
The reaction is often run at room temperature, but gentle heating can be beneficial for less reactive substrates.[2]
Atmosphere
Inert (Nitrogen or Argon)
Deaerated conditions are necessary to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling) and to protect the Pd(0) catalyst from oxidation.[2]
Detailed Experimental Protocol
This protocol outlines a general procedure for the selective mono-alkynylation of 2,6-Dibromo-5-iodopyridin-3-ol at the C5 position.
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Inert gas supply (Nitrogen or Argon)
Magnetic stirrer and heating plate
Standard work-up and purification supplies (silica gel, solvents for chromatography)
Safety Precautions:
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Palladium compounds and organic solvents can be hazardous. Consult the Safety Data Sheets (SDS) for all reagents before use.
Step-by-Step Procedure:
Figure 2: Experimental workflow for the Sonogashira coupling.
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 2,6-Dibromo-5-iodopyridin-3-ol (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equivalents), and copper(I) iodide (0.04-0.10 equivalents).
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N). The volume of solvent should be sufficient to ensure good stirring.
Alkyne Addition: Stir the mixture until all solids have dissolved. Then, add the terminal alkyne (1.1-1.5 equivalents) dropwise via a syringe.
Reaction: Stir the reaction mixture at the desired temperature (typically room temperature or gently heated to 40-60 °C).
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Troubleshooting Guide
Issue
Potential Cause
Suggested Solution
No or Low Conversion
Inactive catalyst
Use a fresh batch of palladium catalyst. Consider adding a phosphine ligand to stabilize the catalyst.
Poor quality reagents
Ensure all reagents, especially the base and solvent, are anhydrous.
Insufficiently inert atmosphere
Improve the degassing procedure (e.g., freeze-pump-thaw cycles for the solvent).
Formation of Alkyne Homocoupling Product (Glaser Coupling)
Presence of oxygen
Rigorously exclude oxygen from the reaction.
High catalyst loading
Reduce the amount of copper co-catalyst.
Decomposition of Starting Material or Product
High reaction temperature
Run the reaction at a lower temperature.
Prolonged reaction time
Monitor the reaction closely and quench it as soon as the starting material is consumed.
Formation of Di-alkynylated Product
High equivalence of alkyne
Use a stoichiometric amount or a slight excess of the terminal alkyne.
High reaction temperature or prolonged time
Employ milder reaction conditions to favor mono-substitution.
Conclusion
The Sonogashira coupling of terminal alkynes with 2,6-Dibromo-5-iodopyridin-3-ol offers a reliable and selective method for the synthesis of 5-alkynyl-2,6-dibromopyridin-3-ols. The inherent reactivity difference between the iodo and bromo substituents allows for precise control over the site of alkynylation. By carefully controlling the reaction parameters, particularly the exclusion of oxygen and the use of anhydrous reagents, researchers can achieve high yields of the desired mono-alkynylated product. This versatile intermediate can then be further functionalized at the remaining bromine positions, opening up a wide range of possibilities for the synthesis of novel and complex pyridine derivatives for applications in drug discovery and materials science.
References
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
National Institutes of Health. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
Application Notes and Protocols for the Stepwise Cross-Coupling of 2,6-Dibromo-5-iodopyridin-3-ol
Introduction: A Versatile Scaffold for Complex Molecule Synthesis The strategic functionalization of polysubstituted heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
The strategic functionalization of polysubstituted heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, the pyridine core is a privileged scaffold due to its prevalence in a vast array of biologically active molecules. 2,6-Dibromo-5-iodopyridin-3-ol represents a particularly valuable and versatile building block. Its three distinct halogen atoms—an iodine and two bromines—at electronically and sterically different positions, combined with a hydroxyl group, offer a platform for sequential and site-selective cross-coupling reactions. This allows for the controlled, stepwise introduction of diverse chemical moieties, enabling the rapid construction of complex molecular architectures.
This guide provides a comprehensive overview of the principles and detailed protocols for the stepwise cross-coupling reactions of 2,6-Dibromo-5-iodopyridin-3-ol. We will explore the chemoselectivity of palladium-catalyzed reactions, leveraging the differential reactivity of the C-I and C-Br bonds to achieve a programmed functionalization sequence. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the tools to unlock the synthetic potential of this powerful intermediate.
The Principle of Orthogonal Reactivity: A Stepwise Approach
The success of a stepwise functionalization strategy on a polyhalogenated substrate hinges on the principle of orthogonal reactivity. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the selectivity-determining step.[1] The generally accepted order of reactivity for halogens is I > Br > Cl > F.[1] This differential reactivity allows for the selective functionalization of the more reactive C-I bond while leaving the C-Br bonds intact, followed by the subsequent coupling at the bromine positions.
The hydroxyl group at the 3-position can influence the reactivity of the adjacent halogens through electronic effects and may also participate in directing the catalyst to a specific position, a phenomenon observed in other systems.[2] While in many cases the hydroxyl group does not interfere with the cross-coupling reactions, its acidity may necessitate the use of a suitable base or a protecting group strategy, depending on the specific reaction conditions and coupling partners.[3][4]
The overall synthetic strategy for the stepwise functionalization of 2,6-Dibromo-5-iodopyridin-3-ol can be visualized as a three-step process:
Selective Sonogashira or Suzuki Coupling at the C-5 Position (Iodine): Capitalizing on the high reactivity of the C-I bond.
Mono-functionalization at one of the C-2 or C-6 Positions (Bromine): By carefully controlling the stoichiometry of the reagents.
Di-functionalization at both the C-2 and C-6 Positions (Bromine): By using an excess of the coupling partner.
This stepwise approach allows for the synthesis of tri-substituted pyridin-3-ol derivatives with three different substituents introduced in a controlled manner.
Experimental Protocols
Part 1: Selective Sonogashira Coupling at the C-5 Position
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] Due to the high reactivity of the C-I bond, the Sonogashira reaction can be performed with high selectivity at the C-5 position of 2,6-Dibromo-5-iodopyridin-3-ol.
Reaction Scheme:
Protocol: Synthesis of 2,6-Dibromo-5-(alkynyl)pyridin-3-ol
Materials:
2,6-Dibromo-5-iodopyridin-3-ol (1.0 eq)
Terminal Alkyne (1.1 - 1.5 eq)
Pd(PPh₃)₂Cl₂ (0.02 - 0.05 eq)
Copper(I) Iodide (CuI) (0.04 - 0.10 eq)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
Anhydrous, degassed solvent (e.g., THF, DMF, or 1,4-dioxane)
Schlenk flask or sealed reaction tube
Magnetic stirrer and heating plate
Inert gas supply (Argon or Nitrogen)
Procedure:
To a dry Schlenk flask under an inert atmosphere, add 2,6-Dibromo-5-iodopyridin-3-ol, Pd(PPh₃)₂Cl₂, and CuI.
Evacuate and backfill the flask with inert gas three times.
Add the anhydrous, degassed solvent, followed by the terminal alkyne and the amine base.
Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 2,6-Dibromo-5-(alkynyl)pyridin-3-ol.
Causality Behind Experimental Choices:
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for the Sonogashira reaction.[5] The palladium catalyst facilitates the oxidative addition to the C-I bond, while the copper co-catalyst activates the terminal alkyne.
Base: An amine base such as TEA or DIPEA is required to deprotonate the terminal alkyne and to neutralize the hydrohalic acid formed during the reaction.
Solvent: Anhydrous and degassed solvents are crucial to prevent the deactivation of the catalyst and unwanted side reactions.
Part 2: Stepwise Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[7] This reaction can be employed in a stepwise manner on 2,6-Dibromo-5-iodopyridin-3-ol.
Workflow for Stepwise Suzuki-Miyaura Coupling
Caption: Stepwise Suzuki-Miyaura functionalization of 2,6-Dibromo-5-iodopyridin-3-ol.
Protocol 2a: Selective Suzuki-Miyaura Coupling at the C-5 Position
Reaction Scheme:
Materials:
2,6-Dibromo-5-iodopyridin-3-ol (1.0 eq)
Arylboronic acid (1.1 - 1.2 eq)
Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.02 - 0.05 eq)
Aqueous base (e.g., 2M Na₂CO₃ or K₂CO₃) or a solid base like K₃PO₄ (2.0 - 3.0 eq)
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)
Schlenk flask or sealed reaction tube
Magnetic stirrer and heating plate
Inert gas supply (Argon or Nitrogen)
Procedure:
In a Schlenk flask, combine 2,6-Dibromo-5-iodopyridin-3-ol, the arylboronic acid, the palladium catalyst, and the base (if solid).
Evacuate and backfill the flask with inert gas three times.
Add the degassed solvent system (and the aqueous base if not added in solid form).
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
Cool the reaction to room temperature and add water.
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to yield 2,6-Dibromo-5-arylpyridin-3-ol.
Protocol 2b: Suzuki-Miyaura Coupling at the C-2 and/or C-6 Positions
Following the successful functionalization at the C-5 position, the resulting 2,6-Dibromo-5-arylpyridin-3-ol can be further elaborated at the bromine-substituted positions.
Follow the general procedure outlined in Protocol 2a, using the 2,6-Dibromo-5-arylpyridin-3-ol as the starting material.
The stoichiometry of the arylboronic acid should be carefully controlled to favor either mono- or di-substitution. For mono-substitution, using a slight excess (1.1 eq) of the boronic acid is recommended. For di-substitution, a larger excess (>2.2 eq) is necessary.
The reaction temperature may need to be increased (e.g., 100-120 °C) to facilitate the coupling at the less reactive C-Br bonds.
Purification by column chromatography will allow for the isolation of the mono- and/or di-arylated products.
Causality Behind Experimental Choices:
Catalyst and Ligand Selection: For the less reactive C-Br bonds, more electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos) are often employed to promote the oxidative addition step.[8]
Base and Solvent: The choice of base and solvent can significantly impact the reaction efficiency. Stronger bases like K₃PO₄ or Cs₂CO₃ are often beneficial for C-Br bond activation. Aprotic polar solvents like 1,4-dioxane or DMF are commonly used.
Data Presentation: Summary of Reaction Conditions
Reaction Step
Halogen Targeted
Coupling Reaction
Typical Catalyst
Typical Ligand
Typical Base
Typical Solvent
Temperature (°C)
Step 1
C-5 (Iodine)
Sonogashira
Pd(PPh₃)₂Cl₂/CuI
PPh₃
TEA, DIPEA
THF, DMF
25 - 60
Step 1
C-5 (Iodine)
Suzuki-Miyaura
Pd(PPh₃)₄
PPh₃
Na₂CO₃, K₂CO₃
Dioxane/H₂O
80 - 100
Step 2/3
C-2/C-6 (Bromine)
Suzuki-Miyaura
Pd₂(dba)₃
SPhos, XPhos
K₃PO₄, Cs₂CO₃
Toluene, Dioxane
100 - 120
Visualization of the Stepwise Functionalization Workflow
Stability of 2,6-Dibromo-5-iodopyridin-3-ol under basic conditions
A Guide to Stability and Reactivity Under Basic Conditions Welcome to the technical support center for 2,6-Dibromo-5-iodopyridin-3-ol. This guide is designed for researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Stability and Reactivity Under Basic Conditions
Welcome to the technical support center for 2,6-Dibromo-5-iodopyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of handling this polyhalogenated pyridinol in basic media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
I. Core Concepts: Understanding the Reactivity of 2,6-Dibromo-5-iodopyridin-3-ol
Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent chemical characteristics of 2,6-Dibromo-5-iodopyridin-3-ol that dictate its behavior in the presence of a base.
Acidity of the Hydroxyl Group : The pyridin-3-ol moiety imparts a phenolic character to the molecule. The hydroxyl proton is acidic and will be readily deprotonated by a base to form the corresponding pyridinolate anion. The pKa of the parent 3-hydroxypyridine is approximately 8.75 for the hydroxyl proton[1][2][3]. The presence of three electron-withdrawing halogen atoms on the ring would be expected to further increase the acidity (lower the pKa) of the hydroxyl group, making deprotonation a very favorable process even with moderately weak bases.
Susceptibility to Nucleophilic Aromatic Substitution (SNA r) : The pyridine ring is electron-deficient, a characteristic that is significantly amplified by the presence of three halogen substituents. This makes the ring susceptible to attack by nucleophiles, leading to the displacement of one or more halogen atoms. The positions on the pyridine ring are not equally reactive; positions 2, 4, and 6 are more activated towards nucleophilic attack than positions 3 and 5[4][5]. In 2,6-Dibromo-5-iodopyridin-3-ol, both bromine atoms are in highly activated positions (2 and 6).
II. Frequently Asked Questions (FAQs)
Q1: What is the first step when 2,6-Dibromo-5-iodopyridin-3-ol is treated with a base?
A1: The initial and most rapid reaction will be the deprotonation of the hydroxyl group at the 3-position to form the 2,6-Dibromo-5-iodopyridin-3-olate anion. This is a standard acid-base reaction and is generally much faster than any subsequent substitution reactions.
Caption: Initial acid-base reaction with a base.
Q2: Which halogen is most likely to be displaced in a nucleophilic substitution reaction?
A2: This is a complex question as two factors are at play: the position on the ring and the nature of the halogen.
Positional Reactivity : The bromine atoms are at the highly activated 2 and 6 positions, while the iodine is at the less activated 5-position[4][5]. This would suggest that the bromine atoms are more susceptible to substitution.
Leaving Group Ability : In nucleophilic aromatic substitution, the rate-determining step is often the initial attack of the nucleophile on the ring[6]. A more electronegative halogen enhances the electrophilicity of the carbon it is attached to, accelerating the attack. This can lead to a leaving group trend of F > Cl > Br > I, which is the reverse of what is seen in SN1 and SN2 reactions[7]. However, the stability of the displaced halide anion also plays a role, which favors I > Br > Cl > F. The actual reactivity can be solvent and nucleophile dependent.
Given that the bromines are in the more activated positions, they are the most probable candidates for substitution.
Q3: Can I use sodium hydroxide as a base if I only want to deprotonate the hydroxyl group?
A3: While sodium hydroxide will certainly deprotonate the hydroxyl group, the resulting hydroxide and water in solution can act as nucleophiles, especially at elevated temperatures, potentially leading to undesired substitution of the bromine atoms. For simple deprotonation, a non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) in an anhydrous aprotic solvent (like THF or dioxane) would be a much safer choice.
III. Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: Low yield of the desired product and formation of multiple byproducts.
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows multiple spots/peaks, and the isolated yield of the target compound is significantly lower than expected.
Probable Cause: Nucleophilic aromatic substitution (SNA r) is occurring, where the base or solvent is acting as a nucleophile and displacing the halogen atoms.
Troubleshooting Steps:
Re-evaluate Your Choice of Base: If you are using a nucleophilic base (e.g., NaOH, KOH, alkoxides), consider switching to a non-nucleophilic base.
Base Type
Examples
Recommended Use
Nucleophilic
NaOH, KOH, NaOMe, NaOEt
Use with caution, at low temperatures, and for short reaction times.
Non-Nucleophilic
NaH, KH, LiHMDS, KHMDS, DBU
Recommended for clean deprotonation without substitution.
Control the Temperature: SNA r reactions are often accelerated by heat. If substitution is a problem, run your reaction at a lower temperature (e.g., 0 °C or -78 °C).
Use Anhydrous Conditions: If using a hydride base, ensure your solvent and glassware are scrupulously dry. Any residual water will quench the base and can act as a nucleophile.
Caption: Troubleshooting workflow for low yield and byproduct formation.
Problem 2: Reaction fails to go to completion or is very slow.
Symptom: Monitoring the reaction by TLC or LC-MS shows a significant amount of starting material remaining even after prolonged reaction times.
Probable Cause: The base being used is not strong enough to fully deprotonate the pyridinol, or there is insufficient mixing/solubility.
Troubleshooting Steps:
Check the pKa of Your Base: Ensure the conjugate acid of your base has a pKa significantly higher than that of the 2,6-Dibromo-5-iodopyridin-3-ol (estimated to be < 8.75).
Improve Solubility: If using a heterogeneous base like NaH, ensure vigorous stirring. The starting material may also have poor solubility in the chosen solvent. Consider a co-solvent system or a different solvent that can better dissolve both the substrate and the base.
Slight Increase in Temperature: While high temperatures can cause side reactions, a modest increase (e.g., from 0 °C to room temperature) may be necessary to overcome the activation energy barrier, especially if a bulky, non-nucleophilic base is used.
IV. Experimental Protocols
Protocol 1: Clean Deprotonation for Subsequent Reactions
This protocol is designed to generate the pyridinolate anion in situ with minimal risk of side reactions.
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (10 mL) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
Addition of Base: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
Substrate Addition: Dissolve 2,6-Dibromo-5-iodopyridin-3-ol (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred suspension of NaH.
Reaction: Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed. The resulting solution/suspension of the sodium salt is now ready for the next step in your synthesis.
V. References
Simple introduction to nucleophilic substitution reactions of pyridine. (2017). YouTube. Retrieved from [Link]
Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. (n.d.). PubMed. Retrieved from [Link]
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). PubMed Central. Retrieved from [Link]
Analytical Reactions of Hydroxypyridines. (2008). ResearchGate. Retrieved from [Link]
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]
Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (2016). ResearchGate. Retrieved from [Link]
Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.). American Chemical Society. Retrieved from [Link]
Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. (2024). ACS Publications. Retrieved from [Link]
Effects of 3-Hydroxypyridine and Succinic Acid Derivatives on Monoamine Oxidase Activity In Vitro. (2018). ResearchGate. Retrieved from [Link]
Strong Bases Design: Key Techniques and Stability Issues. (2024). MDPI. Retrieved from [Link]
Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. (2023). YouTube. Retrieved from [Link]
3-Hydroxypyridine. (n.d.). ChemBK. Retrieved from [Link]
Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). ResearchGate. Retrieved from [Link]
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central. Retrieved from [Link]
A novel metastable-state photoacid for reversible protonation of strong bases. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Why is β substitution in Nucleophilic reactions of pyridines not preferred?. (2021). Quora. Retrieved from [Link]
Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Retrieved from [Link]
Improved physical stability of amorphous state through acid base interactions. (n.d.). PubMed. Retrieved from [Link]
3-Hydroxypyridine. (n.d.). Chem-Impex. Retrieved from [Link]
3-Hydroxypicolinic Acid. (n.d.). PubChem. Retrieved from [Link]
Technical Support Center: Managing Catalyst Poisoning with 2,6-Dibromo-5-iodopyridin-3-ol
Welcome to the technical support center dedicated to navigating the challenges of using 2,6-Dibromo-5-iodopyridin-3-ol in catalyzed reactions. This guide is designed for researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to navigating the challenges of using 2,6-Dibromo-5-iodopyridin-3-ol in catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to equip you with the scientific understanding and practical solutions to mitigate catalyst poisoning and ensure the success of your experiments.
Introduction: Understanding the Challenge
2,6-Dibromo-5-iodopyridin-3-ol is a highly functionalized heterocyclic compound with significant potential in synthetic chemistry. However, its structure presents a unique challenge in transition metal-catalyzed reactions, particularly those employing palladium, platinum, or rhodium catalysts. The presence of a pyridine nitrogen and multiple halogen atoms (bromine and iodine) makes this molecule a potent catalyst poison, leading to decreased reaction rates, low yields, and in some cases, complete reaction failure.
This guide will dissect the mechanisms of catalyst poisoning by 2,6-Dibromo-5-iodopyridin-3-ol and provide actionable strategies to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: What makes 2,6-Dibromo-5-iodopyridin-3-ol a potential catalyst poison?
A1: The poisoning potential of 2,6-Dibromo-5-iodopyridin-3-ol stems from two primary structural features:
The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom of the pyridine ring can strongly coordinate to the metal center of the catalyst (e.g., palladium).[1] This coordination occupies the active sites, preventing the substrate from binding and participating in the catalytic cycle.[1]
The Halogen Atoms (Iodine and Bromine): Halogens, particularly the soft iodide, can act as poisons for palladium catalysts.[2] Iodide can form stable bonds with the palladium center, leading to the formation of inactive catalyst species and slowing down the catalytic cycle.
The combination of a strongly coordinating nitrogen and poisoning halogens on the same molecule makes 2,6-Dibromo-5-iodopyridin-3-ol a particularly challenging substrate for cross-coupling and other catalyzed reactions.
Q2: Which types of catalytic reactions are most susceptible to poisoning by this compound?
A2: Reactions that are highly sensitive to the electronic and steric environment of the catalyst's active site are most susceptible. These include:
Palladium-catalyzed cross-coupling reactions: (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig) are particularly vulnerable due to the direct interaction of the substrate with the palladium center throughout the catalytic cycle.[1]
Hydrogenation reactions: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) can be poisoned, leading to incomplete or no reduction of functional groups.
C-H activation reactions: The strong coordination of the pyridine nitrogen can interfere with the desired C-H bond activation.
Q3: Is there a difference in the poisoning potential between the bromine and iodine atoms on the molecule?
A3: Yes, iodine is generally considered a stronger poison for palladium catalysts than bromine.[2] This is due to the "softer" nature of the iodide anion, which forms a more stable bond with the "soft" palladium metal center. This can lead to the formation of stable, inactive palladium-iodide complexes that disrupt the catalytic cycle.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.
Issue 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) with 2,6-Dibromo-5-iodopyridin-3-ol is failing or giving very low yields.
Question: I've set up a Suzuki-Miyaura coupling with 2,6-Dibromo-5-iodopyridin-3-ol, but I'm observing no product formation or only trace amounts, even after extended reaction times. What's going wrong?
Answer: The primary suspect is severe catalyst poisoning. The combination of the pyridine nitrogen and the iodine at the 5-position is likely deactivating your palladium catalyst.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed cross-coupling reactions.
Detailed Steps:
Increase Catalyst Loading: To compensate for the poisoning, a higher catalyst loading (e.g., 5-10 mol%) may be necessary to achieve a reasonable reaction rate.
Ligand Selection: Standard ligands like triphenylphosphine may not be robust enough. Switch to electron-rich, bulky biaryl phosphine ligands (e.g., XPhos, SPhos, or RuPhos). These ligands can promote the desired catalytic steps and are less susceptible to displacement by the pyridine nitrogen.
Base and Solvent Choice: A strong, coordinating base can exacerbate catalyst deactivation. Consider using a weaker, non-coordinating base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The choice of solvent is also critical; avoid highly coordinating solvents. Aprotic polar solvents like dioxane or THF are often good starting points.
Iodide Scavengers (Advanced): In some cases, the addition of a silver salt (e.g., silver carbonate or silver phosphate) can help to scavenge iodide from the reaction mixture, preventing the formation of inactive palladium-iodide species. However, this should be used with caution as it can introduce other complications.
Temperature Optimization: A moderate increase in temperature may help to overcome the activation energy barrier for the desired reaction and potentially weaken the coordination of the poisoning species. However, excessive heat can lead to catalyst decomposition.
Issue 2: During a hydrogenation reaction, only partial reduction is observed, or the reaction stalls completely.
Question: I am trying to hydrogenate a functional group on a molecule containing the 2,6-Dibromo-5-iodopyridin-3-ol moiety using Pd/C, but the reaction is sluggish and incomplete. Why is this happening?
Answer: The pyridine nitrogen is likely poisoning the active sites on your heterogeneous catalyst.
Troubleshooting Strategies:
Catalyst Choice: Consider using a more poison-resistant catalyst. For example, catalysts based on rhodium or ruthenium may show better tolerance to nitrogen-containing heterocycles in some cases.
Acidic Additives: The addition of a non-nucleophilic acid (e.g., a small amount of acetic acid or trifluoroacetic acid) can protonate the pyridine nitrogen, reducing its ability to coordinate to the catalyst surface. This must be done carefully to avoid undesired side reactions.
Increased Catalyst Loading and Hydrogen Pressure: As with cross-coupling, a higher catalyst loading and increased hydrogen pressure can sometimes overcome the effects of poisoning.
Advanced Analytical and Mitigation Protocols
For more complex cases, advanced techniques may be required to diagnose and manage catalyst poisoning.
Protocol 1: In-situ Reaction Monitoring
Objective: To determine if the catalyst is being deactivated over time.
Methodology:
Set up the reaction as usual.
At regular time intervals (e.g., every 30 minutes), carefully extract a small aliquot of the reaction mixture.
Quench the aliquot immediately (e.g., with a suitable solvent or a quenching agent).
Analyze the quenched aliquot by a suitable analytical technique such as LC-MS or GC-MS to monitor the formation of the product and the consumption of the starting material.
Interpretation: A reaction that starts and then plateaus prematurely is a strong indication of catalyst deactivation.
Elemental composition and chemical state of the catalyst surface.
EDX
Elemental analysis of the catalyst.
Table 1: Analytical techniques for investigating catalyst poisoning.
Visualization of Poisoning Mechanisms
The following diagram illustrates the primary mechanisms by which 2,6-Dibromo-5-iodopyridin-3-ol can deactivate a palladium catalyst.
Caption: Mechanisms of catalyst deactivation by 2,6-Dibromo-5-iodopyridin-3-ol.
Concluding Remarks
Managing catalyst poisoning when working with 2,6-Dibromo-5-iodopyridin-3-ol requires a systematic and informed approach. By understanding the underlying chemical principles of catalyst deactivation and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate of their reactions. Remember that each catalytic system is unique, and some degree of optimization will likely be necessary.
Fagnou, K. et al. Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. ResearchGate. [Link]
Technical Support Center: Workup Procedures for Reactions Involving 2,6-Dibromo-5-iodopyridin-3-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Dibromo-5-iodopyridin-3-ol. This guide provides in-depth troubleshooting and frequently asked quest...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Dibromo-5-iodopyridin-3-ol. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of workup procedures for reactions involving this versatile, polyhalogenated pyridinol building block. The inherent reactivity of the C-Br and C-I bonds, coupled with the acidic hydroxyl group, presents unique challenges and opportunities in chemical synthesis. This resource is designed to provide both procedural guidance and a deeper understanding of the underlying chemical principles to ensure robust and reproducible outcomes.
I. Core Principles and Initial Considerations
Before delving into specific reaction workups, it is crucial to understand the fundamental properties of 2,6-Dibromo-5-iodopyridin-3-ol that influence downstream processing. The molecule's reactivity is dominated by the differential lability of the carbon-halogen bonds (C-I > C-Br) in popular cross-coupling reactions and the acidic nature of the pyridin-3-ol moiety.
Q1: What are the key stability concerns for 2,6-Dibromo-5-iodopyridin-3-ol during workup?
A1: The primary stability concern is its potential for degradation under strong basic or high-temperature conditions. The pyridinol functionality can be deprotonated by strong bases, which may alter its solubility and reactivity. While generally stable, prolonged exposure to high temperatures can lead to decomposition.[1] Additionally, like many polyhalogenated aromatic compounds, it may be sensitive to light over extended periods.[2]
Q2: How does the acidity of the hydroxyl group impact extraction procedures?
A2: The phenolic hydroxyl group (pKa ≈ 8-10) allows the molecule to be deprotonated under basic conditions (e.g., with NaHCO₃, Na₂CO₃, or NaOH solutions). This forms a phenoxide salt, which is typically more soluble in aqueous media than the neutral compound. This property can be exploited for purification. For instance, an acidic wash can be used to protonate the molecule, ensuring it remains in the organic phase, while a basic wash can be used to extract it into the aqueous phase, separating it from non-acidic impurities.
II. Troubleshooting Guide for Common Reactions
This section addresses specific challenges encountered during the workup of common reactions utilizing 2,6-Dibromo-5-iodopyridin-3-ol.
A. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, etc.)
Palladium-catalyzed cross-coupling reactions are frequently employed to functionalize the C-I and C-Br bonds of 2,6-Dibromo-5-iodopyridin-3-ol.[3][4][5][6] A successful workup is contingent on the effective removal of the palladium catalyst and other reaction byproducts.
Q3: My reaction mixture is a dark, heterogeneous mess after a Suzuki coupling. How do I begin the workup?
A3: A dark, heterogeneous mixture is common, often due to the formation of palladium black and inorganic salts. The first step is to filter the cooled reaction mixture through a pad of Celite® to remove insoluble materials.[7][8][9] This should be done before any aqueous washes to prevent the precipitation of further solids upon addition of an anti-solvent.
dot
Caption: Initial filtration workflow for cross-coupling reactions.
Q4: I'm struggling to remove the palladium catalyst from my product. What are the best practices?
A4: Residual palladium is a common issue. Several methods can be employed for its removal:
Scavenging Resins: Thiol-functionalized silica or polymer-based scavengers are highly effective at binding to palladium.[7][8] The crude product is dissolved in a suitable solvent, the scavenger is added, and the mixture is stirred for several hours before filtration.
Activated Carbon: While cost-effective, activated carbon can sometimes lead to product loss through non-specific adsorption.[8] It is best used when the desired product has low polarity.
Aqueous Washes: For some palladium species, washing with an aqueous solution of a chelating agent like thiourea or L-cysteine can be effective.
Q5: During a Sonogashira coupling, I observe a significant amount of homocoupling of the alkyne. How can I minimize this during workup?
A5: Alkyne homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst.[10] While optimizing the reaction conditions is the primary solution, the homocoupled product can often be removed during purification. Due to its typically non-polar and symmetrical nature, it can often be separated from the more polar desired product by column chromatography.
B. Reactions Involving Organometallic Reagents
The use of organometallic reagents, such as Grignard or organolithium reagents, requires a careful and controlled quenching step to ensure safety and maximize product yield.[11]
Q6: What is the safest and most effective way to quench a reaction involving an organolithium reagent and 2,6-Dibromo-5-iodopyridin-3-ol?
A6: Quenching of highly reactive organometallic reagents should always be performed at low temperatures (typically 0°C or below) and under an inert atmosphere.[12][13][14] A slow, dropwise addition of a quenching agent is crucial to control the exotherm. A multi-step quenching procedure is recommended for maximum safety and control.
dot
Caption: Recommended stepwise quenching protocol for organometallic reactions.
This stepwise approach, starting with a less reactive alcohol like isopropanol before moving to water, allows for a more controlled release of heat and gas.[15]
III. Purification Strategies
Following the initial workup, further purification is often necessary to isolate the desired product in high purity.
Q7: What are the recommended purification techniques for derivatives of 2,6-Dibromo-5-iodopyridin-3-ol?
A7: The choice of purification technique will depend on the physical properties of the product.
Column Chromatography: This is a versatile technique for separating the desired product from impurities.[16] Given the polar nature of the pyridinol moiety, a silica gel stationary phase is commonly used with a gradient of ethyl acetate in hexanes as the mobile phase.
Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity.[17][18][19][20][21] A solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below should be identified.
Acid-Base Extraction: As mentioned in Q2, the acidic nature of the hydroxyl group can be used to selectively extract the product into an aqueous basic solution, leaving non-acidic impurities in the organic phase. The aqueous layer can then be re-acidified and the product extracted back into an organic solvent.
IV. Frequently Asked Questions (FAQs)
Q8: Can I use a strong base like NaOH for the aqueous wash?
A8: While a dilute solution of NaOH can be used, it's important to be cautious. Strong bases can potentially promote side reactions or degradation, especially if other sensitive functional groups are present. Weaker bases like sodium bicarbonate or sodium carbonate are generally preferred for initial washes.
Q9: My product seems to be unstable on silica gel. What are my alternatives for chromatographic purification?
A9: If your product is sensitive to the acidic nature of silica gel, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative. Alternatively, treating the silica gel with a small amount of a base like triethylamine in the eluent can help to neutralize active sites and prevent degradation.
Q10: How can I confirm that I have successfully removed all inorganic salts from my product?
A10: After the final aqueous wash, the organic layer should be dried thoroughly over an anhydrous drying agent like sodium sulfate or magnesium sulfate. To confirm the absence of significant inorganic salt contamination, you can analyze the product by techniques like NMR spectroscopy (inorganic salts are typically not visible) or by measuring the ash content.
V. References
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]
Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials | ACS Omega. (2025, July 22). Retrieved January 26, 2026, from [Link]
Protocol for quenching reactive chemicals Highly reactive hydrides, metallic and organometallic reagents should be quenche - EPFL. (n.d.). Retrieved January 26, 2026, from [Link]
(PDF) Acid–base strength and acido(fluoro)chromism of three push–pull derivatives of 2,6-distyrylpyridine - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents. (n.d.). Retrieved January 26, 2026, from
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (n.d.). Retrieved January 26, 2026, from [Link]
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (n.d.). Retrieved January 26, 2026, from [Link]
Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]
Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
Common Standard Operating Procedure. (n.d.). Retrieved January 26, 2026, from [Link]
Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 26, 2026, from [Link]
Quenching Reactive Substances - KGROUP. (2006, October 27). Retrieved January 26, 2026, from [Link]
Methods for Crystal Production of natural compounds; a review of recent advancements. (2023, June 29). Retrieved January 26, 2026, from [Link]
How do I remove a homogeneous catalyst after my reaction? - ResearchGate. (2019, October 7). Retrieved January 26, 2026, from [Link]
Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines - MDPI. (2022, August 16). Retrieved January 26, 2026, from [Link]
EAS:Halogenation Mechanism Practice Problems | Test Your Skills with Real Questions. (n.d.). Retrieved January 26, 2026, from [Link]
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20). Retrieved January 26, 2026, from [Link]
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC - PubMed Central. (2023, May 16). Retrieved January 26, 2026, from [Link]
Quenching of Pyrophoric Materials - The Sarpong Group. (2016, November 22). Retrieved January 26, 2026, from [Link]
Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. (2024, June 14). Retrieved January 26, 2026, from [Link]
De novo Synthesis of Substituted Pyridines - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
Guide for crystallization. (n.d.). Retrieved January 26, 2026, from [Link]
Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds | Organometallics - ACS Publications. (2022, October 7). Retrieved January 26, 2026, from [Link]
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 26, 2026, from [Link]
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11). Retrieved January 26, 2026, from [Link]
Crystallization S16 | PDF - Scribd. (n.d.). Retrieved January 26, 2026, from [Link]
Chapter 24 – Amines and Heterocycles Solutions to Problems - NC State University Libraries. (n.d.). Retrieved January 26, 2026, from [Link]
US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents. (n.d.). Retrieved January 26, 2026, from
Sonogashira Coupling- Reaction and application in Research Lab - YouTube. (2022, July 11). Retrieved January 26, 2026, from [Link]
Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28). Retrieved January 26, 2026, from [Link]
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 26, 2026, from [Link]
A Researcher's Guide to Chemoselectivity: Comparing the Reactivity of Iodo and Bromo Substituents on 2,6-dibromo-5-iodopyridin-3-ol
For chemists engaged in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science, polyhalogenated heterocycles are invaluable building blocks. Their utility, however, is directly tied...
Author: BenchChem Technical Support Team. Date: February 2026
For chemists engaged in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science, polyhalogenated heterocycles are invaluable building blocks. Their utility, however, is directly tied to the ability to functionalize them in a controlled, site-selective manner. The molecule 2,6-dibromo-5-iodopyridin-3-ol presents a classic case study in chemoselectivity: a pyridine ring adorned with three distinct halogen atoms, each offering a potential handle for chemical modification.
This guide provides an in-depth comparison of the reactivity of the C5-iodo versus the C2/C6-bromo positions on this versatile scaffold. We will move beyond simple reaction schemes to explore the fundamental principles governing their differential reactivity and provide field-tested insights and experimental frameworks to empower researchers to harness this selectivity in their own work.
Part 1: The Electronic and Physicochemical Landscape of the Molecule
Before delving into specific reactions, it is crucial to understand the intrinsic properties of the carbon-halogen bonds within 2,6-dibromo-5-iodopyridin-3-ol. The reactivity of each site is not determined by the halogen alone, but by a combination of its inherent properties and its position on the electron-deficient pyridine ring.
The pyridine nitrogen exerts a strong electron-withdrawing effect, primarily influencing the ortho (C2, C6) and para (C4) positions. This makes the C2 and C6 positions more electrophilic and susceptible to certain types of reactions. The hydroxyl group at C3 is an electron-donating group, which can influence the acidity of the molecule and potentially direct metallation reactions.
The fundamental differences between the carbon-iodine and carbon-bromine bonds are the primary drivers of chemoselectivity, particularly in metal-catalyzed reactions.
Property
C-Br Bond
C-I Bond
Implication for Reactivity
Average Bond Dissociation Energy (BDE)
~339 kJ/mol
~272 kJ/mol
The C-I bond is significantly weaker, making it easier to break. This is the dominant factor in reactions where C-X bond cleavage is the rate-determining step, such as the oxidative addition in cross-coupling catalysis.[1]
Bond Length
~1.94 Å
~2.14 Å
The longer C-I bond contributes to its lower bond energy.
Polarizability
Lower
Higher
The larger, more diffuse electron cloud of iodine makes the C-I bond more polarizable, facilitating interaction with soft metal centers like Palladium(0).
Electronegativity of Halogen (Pauling scale)
2.96
2.66
Bromine is more electronegative, leading to a more polarized C-Br bond. This can be a factor in reactions where bond polarity is key, such as nucleophilic aromatic substitution.
Part 2: Selective Functionalization via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation.[2][3] Their selectivity on polyhalogenated substrates is almost universally dictated by the rate of the initial oxidative addition step, where the C-X bond is broken and a new organopalladium species is formed.
Due to the significantly lower bond dissociation energy of the C-I bond compared to the C-Br bond, palladium catalysts will selectively react with the C5-iodo position .[4][5] This provides a robust and predictable strategy for the initial functionalization of 2,6-dibromo-5-iodopyridin-3-ol, leaving the two bromo groups untouched for subsequent transformations.
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position
This protocol describes a typical procedure for the selective arylation of the C5 position. The key is to use stoichiometric control (1 equivalent of boronic acid) and mild conditions to prevent any competing reaction at the C-Br positions.
To a flame-dried Schlenk flask under an inert atmosphere, add 2,6-dibromo-5-iodopyridin-3-ol (1 mmol), the arylboronic acid (1.05 mmol), and sodium carbonate (2.5 mmol).
Add the [Pd(PPh₃)₄] catalyst (0.03 mmol).
Evacuate and backfill the flask with inert gas three times.
Add the degassed solvent mixture (e.g., 8 mL dioxane, 2 mL water) via syringe.
Heat the reaction mixture to 80-90 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Trace amounts of homocoupled boronic acid. Di-substituted products are highly unlikely under these conditions.
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C5-Iodo Position
The same principle of selectivity applies to C-N bond formation.[6][7] The choice of ligand is critical in Buchwald-Hartwig amination, with bulky biarylphosphine ligands often providing the best results.
Caption: Workflow for selective Buchwald-Hartwig amination.
Procedure:
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate ligand (e.g., BrettPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol) to a dry reaction vial.
Add 2,6-dibromo-5-iodopyridin-3-ol (1 mmol) and the amine (1.2 mmol).
Add anhydrous, degassed toluene (or another suitable solvent).
Seal the vial and heat to 90-110 °C with stirring.
Monitor the reaction until the starting material is consumed.
Cool, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
Perform a standard aqueous workup, dry the organic phase, concentrate, and purify by chromatography.
Part 3: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the selectivity in SNAr is governed by the electronic properties of the pyridine ring rather than C-X bond strength. The electron-withdrawing pyridine nitrogen atom activates the ortho (C2, C6) and para (C4) positions toward nucleophilic attack by stabilizing the resulting negatively charged intermediate (a Meisenheimer complex).[8]
Therefore, nucleophilic attack will occur preferentially at the C2 and C6 positions, displacing one of the bromide ions . The C5 position is meta to the nitrogen and is not electronically activated for SNAr. In this reaction, the position on the ring is the dominant factor, overriding the leaving group ability of iodide versus bromide.
Caption: Comparison of SNAr intermediates.
Experimental Protocol: SNAr with Sodium Thiophenoxide
This protocol demonstrates the selective displacement of a bromide at the C2 or C6 position.
Materials:
2,6-dibromo-5-iodopyridin-3-ol
Thiophenol (1.1 equivalents)
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents)
Anhydrous solvent (e.g., DMF or DMSO)
Inert atmosphere
Procedure:
To a flame-dried flask under an inert atmosphere, add anhydrous DMF and cool to 0 °C.
Carefully add the sodium hydride in portions.
Add thiophenol dropwise to the NaH suspension and stir for 20 minutes at 0 °C to form the sodium thiophenoxide salt.
Add a solution of 2,6-dibromo-5-iodopyridin-3-ol (1 mmol) in a minimal amount of anhydrous DMF to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Elevated temperatures (e.g., 50-80 °C) may be required depending on the nucleophile's reactivity.[9]
Monitor the reaction by TLC or LC-MS.
Upon completion, carefully quench the reaction by pouring it into ice water.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry.
Concentrate and purify by column chromatography. The expected product is a mixture of 2-bromo-6-(phenylthio)-5-iodopyridin-3-ol and 6-bromo-2-(phenylthio)-5-iodopyridin-3-ol, which may be inseparable.
Summary of Reactivity
The differential reactivity of the halogen substituents on 2,6-dibromo-5-iodopyridin-3-ol can be strategically exploited to build molecular complexity in a stepwise and controlled fashion.
Weaker C-I bond leads to faster oxidative addition, which is the rate-determining step.[1]
Nucleophilic Aromatic Substitution (SNAr)
C2 / C6
Bromide
Pyridine nitrogen electronically activates the ortho positions for nucleophilic attack, stabilizing the Meisenheimer intermediate.[8]
Halogen-Metal Exchange (with R-Li)
C5
Iodide
The greater polarizability and weaker bond of C-I facilitate faster exchange with organolithium reagents.[10]
By understanding these fundamental principles, researchers can confidently select conditions to functionalize the C5-iodo position first via cross-coupling, leaving the C2/C6-bromo positions available for subsequent SNAr reactions, or vice versa. This predictable and orthogonal reactivity makes 2,6-dibromo-5-iodopyridin-3-ol and related polyhalogenated pyridines exceptionally powerful platforms for the rapid assembly of diverse and highly substituted chemical libraries.
References
Ikram, H.M., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(8), 977.
Barrio, P., & Herrero, S. (2010). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 66(35), 7229-7235.
Duan, Z., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(23), 14866-14942.
Gribble, G.W. (1993). Regioselective ortho-lithiation of halopyridines. Syntheses of ortho-disubstituted pyridines and a convenient generation of 3,4-pyridyne. Heterocycles, 35(1), 151.
Organic Chemistry Portal. Suzuki Coupling.
Reichle, M., et al. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 9(12), 11523-11531.
Bierer, D., et al. (2014). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 4(1), 213-220.
Bream, R.N., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(28), 5255-5263.
Surry, D.S., & Buchwald, S.L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 131(16), 5766-5768.
Mondal, T., & Jana, H. (2016). A Theoretical Study of Pd-Catalyzed C-C Cross-Coupling Reactions. Journal of Physical Chemistry A, 120(3), 428-437.
Torregrosa, R.R.P., & Hartwig, J.F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(46), 16340-16352.
Organic Chemistry (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
A Researcher's Guide to Palladium Catalysis for the Selective Functionalization of 2,6-Dibromo-5-iodopyridin-3-ol
Introduction: The Strategic Value of a Tri-Halogenated Pyridinol Building Block In the landscape of modern drug discovery and materials science, the pyridine-3-ol scaffold is a privileged structure, appearing in numerous...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of a Tri-Halogenated Pyridinol Building Block
In the landscape of modern drug discovery and materials science, the pyridine-3-ol scaffold is a privileged structure, appearing in numerous biologically active compounds and functional materials. The strategic introduction of multiple, orthogonally reactive halogen atoms transforms this simple core into a versatile synthetic linchpin. 2,6-Dibromo-5-iodopyridin-3-ol is one such high-value building block, offering three distinct points for diversification through palladium-catalyzed cross-coupling reactions.
The synthetic utility of this molecule lies in the differential reactivity of its carbon-halogen bonds. The C-I bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the C-Br bonds. This inherent reactivity difference is the cornerstone of selective, stepwise functionalization, allowing for the precise and controlled construction of complex molecular architectures. This guide provides a comparative analysis of palladium catalyst systems for the selective coupling at the C-5 iodine position, offering field-proven insights and actionable protocols for researchers.
The Core Challenge: Achieving Chemoselective Functionalization
The primary goal when working with polyhalogenated substrates is to achieve high chemoselectivity—reacting at one position while leaving others untouched for subsequent transformations. The established reactivity trend for halogens in palladium-catalyzed cross-coupling is: I > Br > Cl .[1] This hierarchy stems from the bond dissociation energies of the corresponding carbon-halogen bonds.
For 2,6-Dibromo-5-iodopyridin-3-ol, a successful catalyst system must be active enough to cleave the C-I bond efficiently at a lower temperature while remaining largely inert to the more robust C-Br bonds. Achieving this selectivity is not merely a function of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) but is critically dependent on the choice of ligand.[2][3] The ligand sphere around the palladium atom dictates its electronic properties and steric environment, thereby controlling its reactivity and selectivity.[1]
Comparative Analysis of Palladium Catalysts for C-I Bond Coupling
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most versatile method for creating carbon-carbon bonds.[6][7] The key to success with our substrate is to employ a catalyst system that is highly active at low temperatures to favor the C-I bond cleavage.
Catalyst System
Ligand Type
Typical Conditions
Expected Yield (Mono-arylation)
Selectivity (I vs. Br)
Rationale & Causality
System A: Pd(PPh₃)₄
Simple Phosphine
Dioxane/H₂O, K₂CO₃, 80-100 °C
Moderate
Moderate to Good
A "first-generation" catalyst.[8] Requires higher temperatures, which can lead to a loss of selectivity and competitive reaction at the C-Br positions. Still useful for simple substrates but less ideal for complex, polyhalogenated systems.
System B: Pd(OAc)₂ + SPhos
Bulky Biarylphosphine
Toluene/H₂O, K₃PO₄, RT to 60 °C
Good to Excellent
Excellent
SPhos is a bulky, electron-rich ligand that promotes the rate-determining oxidative addition step at lower temperatures.[1][5] The steric hindrance also facilitates the final reductive elimination step, leading to higher turnover numbers and cleaner reactions.[9]
Recommendation: For selective mono-arylation of 2,6-Dibromo-5-iodopyridin-3-ol, System B (Pd(OAc)₂/SPhos) is the superior choice. Its high activity at lower temperatures is the key to achieving excellent selectivity for the more labile C-I bond.
The Sonogashira coupling provides a direct route to aryl alkynes, crucial components in many functional materials and pharmaceutical agents.[10] While traditionally requiring a copper(I) co-catalyst, modern systems can operate under copper-free conditions, which is often preferable to avoid side reactions like alkyne homocoupling.
Catalyst System
Ligand Type
Co-Catalyst
Typical Conditions
Expected Yield (Mono-alkynylation)
Selectivity (I vs. Br)
Rationale & Causality
System C: Pd(PPh₃)₂Cl₂
Simple Phosphine
CuI
THF, Et₃N, 50-70 °C
Moderate to Good
Good
The classic Sonogashira catalyst.[8][11] It is generally reliable for C-I bond couplings. However, mononuclear palladium complexes can sometimes exhibit low chemoselectivity with polyhalogenated substrates.[11]
System D: Pd₂(dba)₃ + XPhos
Bulky Biarylphosphine
None (Copper-Free)
Dioxane, Cs₂CO₃, 60-80 °C
Good to Excellent
Excellent
Bulky ligands like XPhos stabilize the Pd(0) center and facilitate the catalytic cycle without the need for copper. This often leads to cleaner reactions with fewer byproducts. The high activity ensures selective reaction at the C-I position.
System E: iPEPPSI™-IPr
N-Heterocyclic Carbene (NHC)
None (Copper-Free)
Water or NMP, Base, RT to 60 °C
Excellent
Excellent
NHC ligands are strong σ-donors that form very stable complexes with palladium, leading to highly active and robust catalysts.[12] The iPEPPSI pre-catalyst is particularly efficient for copper-free Sonogashira reactions, even in green solvents like water.[12]
Recommendation: For the cleanest and most efficient selective mono-alkynylation, System E (iPEPPSI™-IPr) represents the state-of-the-art. Its high stability, activity, and tolerance for various functional groups make it an ideal choice for complex substrates.
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[13][14] For polyhalogenated pyridines, especially those with other functional groups, catalyst selection is critical to avoid catalyst inhibition and achieve high yields.
Catalyst System
Ligand Type
Typical Conditions
Expected Yield (Mono-amination)
Selectivity (I vs. Br)
Rationale & Causality
System F: Pd₂(dba)₃ + BINAP
Bidentate Phosphine
Toluene, NaOt-Bu, 90-110 °C
Moderate
Moderate
An earlier generation bidentate ligand system.[14] While effective, it often requires higher temperatures, posing a risk to selectivity. The strong base can also be problematic for sensitive substrates.
System G: RuPhos G3-Pd
Bulky Biarylphosphine Pre-catalyst
Dioxane, LiHMDS, 60-80 °C
Good to Excellent
Excellent
Modern pre-catalysts like RuPhos G3 are air- and moisture-stable, simplifying reaction setup. The RuPhos ligand is specifically designed for C-N coupling, promoting rapid reductive elimination.[15] Using a weaker base like LiHMDS at lower temperatures enhances selectivity and functional group tolerance.[15]
Recommendation:System G (RuPhos G3-Pd) is the preferred method for selective amination. The use of a modern pre-catalyst and a milder base/temperature combination provides the best chance for a high-yielding, highly selective reaction at the C-5 iodine position.[15]
Experimental Protocols: A Validated Starting Point
The following protocols are designed as robust, self-validating starting points. Researchers should consider small-scale optimization of temperature, base, and reaction time for the specific coupling partners employed.
Protocol 1: Selective Suzuki-Miyaura Mono-arylation at the C-5 Position
This protocol is designed to favor the formation of 2,6-Dibromo-5-aryl-pyridin-3-ol.
Materials:
2,6-Dibromo-5-iodopyridin-3-ol (1.0 equiv)
Arylboronic acid (1.1 equiv)
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
SPhos (4 mol%)
Potassium phosphate (K₃PO₄) (2.0 equiv)
Toluene and Degassed Water (e.g., 10:1 v/v)
Schlenk flask or sealed reaction vial
Inert gas (Argon or Nitrogen)
Procedure:
To a Schlenk flask under an inert atmosphere, add 2,6-Dibromo-5-iodopyridin-3-ol, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
Evacuate and backfill the flask with inert gas three times.
Add the degassed toluene and water via syringe.
Stir the mixture vigorously at a controlled temperature (start with 50-60 °C).
Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the formation of a single major product spot indicates a successful selective coupling.
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights & Visualization
Understanding the underlying mechanism is crucial for troubleshooting and optimization. All three cross-coupling reactions proceed through a similar catalytic cycle involving three key steps: Oxidative Addition, Transmetalation (or equivalent), and Reductive Elimination.[1]
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction. The choice of a bulky, electron-rich ligand like SPhos accelerates the initial, rate-limiting oxidative addition of the C-I bond to the Pd(0) species.
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
Decision Workflow for Catalyst Selection
The choice of reaction dictates the optimal catalyst system. This workflow provides a logical pathway for selecting a starting point for the selective functionalization of 2,6-Dibromo-5-iodopyridin-3-ol.
Caption: Catalyst Selection Workflow for 2,6-Dibromo-5-iodopyridin-3-ol.
Conclusion and Future Outlook
The selective functionalization of 2,6-Dibromo-5-iodopyridin-3-ol is a highly achievable goal with modern palladium catalysis. The key to success lies in leveraging the inherent C-I bond lability through catalyst systems that operate at mild temperatures. For Suzuki, Sonogashira, and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich biarylphosphine ligands or N-heterocyclic carbenes offer superior performance, providing high yields and excellent chemoselectivity. The protocols and recommendations in this guide serve as an authoritative foundation upon which researchers can rapidly develop efficient and precise synthetic routes to novel and complex pyridine derivatives.
References
Biffis, A., et al. (2018). Palladium-catalyzed C–C and C–N cross-coupling reactions of vinyl and aryl halides in water. Journal of Molecular Catalysis A: Chemical, 426, 349-368. (URL not available)
Gagnier, S. V., & Gribble, G. W. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
García-Melchor, M., & Ujaque, G. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Journal of Medicinal Chemistry. (URL not available)
Gagnier, S. V., & Gribble, G. W. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. National Institutes of Health. [Link]
Request PDF. (n.d.). Palladium-Catalyzed Alkynylation of Aryl Halides (Sonogashira Reaction) in Water. ResearchGate. [Link]
ResearchGate. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.[Link]
Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.[Link]
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.[Link]
Sci-Hub. (2011). ChemInform Abstract: Palladium‐Catalyzed C,N‐Cross Coupling Reactions of 3‐Halo‐2‐aminopyridines.[Link]
National Institutes of Health. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.[Link]
Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. [Link]
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.[Link]
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.[Link]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of Product Structures from 2,6-Dibromo-5-iodopyridin-3-ol
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a target molecule's structure is a cornerstone of scientific rigor. The starting material, 2,6-Dibromo-5-iodopyr...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a target molecule's structure is a cornerstone of scientific rigor. The starting material, 2,6-Dibromo-5-iodopyridin-3-ol, is a highly functionalized scaffold, rich with possibilities for derivatization. However, the presence of multiple reactive sites—three distinct halogen atoms and a hydroxyl group—necessitates a robust analytical strategy to definitively identify the resulting product. This guide provides an in-depth comparison of key spectroscopic techniques for the structural elucidation of potential products derived from this versatile starting material. We will move beyond a simple recitation of methods to explain the causality behind experimental choices and demonstrate how a multi-faceted spectroscopic approach provides a self-validating system for structural confirmation.
The Challenge: Regioselectivity and Functionalization
The chemical personality of 2,6-Dibromo-5-iodopyridin-3-ol presents a fascinating challenge. The three halogen atoms (two bromine, one iodine) exhibit differential reactivity, often influenced by the chosen reaction conditions (e.g., catalyst, ligand, base, and temperature). The hydroxyl group adds another layer of complexity, as it can undergo its own set of transformations or influence the electronic properties of the pyridine ring.
To illustrate a comparative analytical approach, we will consider three plausible, yet distinct, reaction pathways originating from our starting material:
Product A: Suzuki-Miyaura Coupling. A palladium-catalyzed cross-coupling with phenylboronic acid. Given the typically higher reactivity of iodo-arenes in such reactions, we hypothesize a selective reaction at the C5 position.
Product B: Williamson Ether Synthesis. An O-alkylation of the hydroxyl group with methyl iodide, a common transformation for phenols.
Product C: Buchwald-Hartwig Amination. A palladium-catalyzed amination with a secondary amine, such as dimethylamine. The reactivity of the C-Br bonds, particularly at the sterically accessible C6 position, makes this a likely site for substitution.
A Comparative Guide to Spectroscopic Analysis
We will now delve into how Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy can be synergistically employed to distinguish between our hypothetical products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
For our halogenated pyridinol system, the key diagnostic features in the ¹H NMR spectrum will be the chemical shift and multiplicity of the remaining aromatic proton. In the starting material, this proton is at the C4 position. Its chemical environment will be significantly altered depending on the nature of the substitution. In ¹³C NMR, the disappearance of a carbon signal in the aromatic region and the appearance of new signals (e.g., for a phenyl group or a methoxy group) are key indicators of a successful reaction. Furthermore, the carbon atoms directly bonded to halogens exhibit characteristic chemical shifts.
Compound
Spectroscopic Feature
Predicted ¹H NMR (δ, ppm)
Predicted ¹³C NMR (δ, ppm)
Rationale
Starting Material
Aromatic H (C4-H)
~7.8 (s)
C2: ~140, C3: ~150, C4: ~115, C5: ~85, C6: ~145
The single aromatic proton appears as a singlet. The chemical shifts of the carbons are influenced by the attached halogens and the hydroxyl group.
The C4-H remains a singlet, possibly with a slight downfield shift. New signals for the phenyl group appear. The C5 signal shifts significantly downfield due to the replacement of iodine with a phenyl group.
The C4-H may shift slightly upfield due to the etherification. A new singlet for the methoxy protons appears. The C3 signal shifts downfield due to the ether linkage.
The C4-H is expected to shift upfield due to the electron-donating nature of the dimethylamino group. A new singlet for the N-methyl protons will be present. The C6 signal will shift significantly downfield.
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[1] The choice of solvent is critical; for compounds with exchangeable protons like the hydroxyl group, DMSO-d₆ is often preferred as it allows for the observation of the -OH proton signal.[2][3]
Transfer the solution to a clean, dry 5 mm NMR tube.[3][4][5][6]
Instrument Setup (400 MHz or higher spectrometer):
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, which is crucial for good resolution.[1]
Acquire the ¹H NMR spectrum using a standard pulse sequence.
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.[7]
Data Processing:
Apply Fourier transformation to the raw data.
Phase correct the spectrum.
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through its fragmentation pattern. For our polyhalogenated compounds, the isotopic distribution of bromine is a key diagnostic feature.
Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar molecules, and it will likely produce a prominent protonated molecular ion ([M+H]⁺).[8][9][10] High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the product. The presence of bromine atoms (with their characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) will result in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments. The loss of halogens or other substituents during fragmentation provides further clues to the structure.
Compound
Expected [M+H]⁺ (m/z)
Key Isotopic Pattern
Characteristic Fragments
Rationale
Starting Material
379.79
M, M+2, M+4 (two Br)
Loss of I, Br, HBr, HI
The molecular ion cluster will show the presence of two bromine atoms. Fragmentation will involve the loss of the halogen atoms.
Product A
377.89
M, M+2, M+4 (two Br)
Loss of Br, HBr, Phenyl
The molecular weight decreases due to the replacement of iodine with a phenyl group. The two-bromine isotopic pattern remains.
Product B
393.81
M, M+2, M+4 (two Br)
Loss of CH₃, I, Br
The molecular weight increases by 14 Da (CH₂). The two-bromine isotopic pattern is retained.
Product C
368.89
M, M+2 (one Br)
Loss of CH₃, N(CH₃)₂, Br, I
The molecular weight changes, and the isotopic pattern will now reflect the presence of only one bromine atom.
Sample Preparation:
Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile.[9]
The solvent should be compatible with ESI and effectively solubilize the analyte.[10]
Instrument Setup (ESI-TOF or ESI-Orbitrap):
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).[9]
Optimize the source parameters (capillary voltage, nebulizing gas flow, drying gas temperature) to achieve a stable signal and maximize the intensity of the molecular ion.[8][9]
Acquire the mass spectrum in positive ion mode.
Data Analysis:
Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
Analyze the isotopic pattern to confirm the number of bromine and chlorine atoms.
If fragmentation is observed in the source or via MS/MS experiments, analyze the fragment ions to gain further structural information.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Signature
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it may not provide the detailed structural map of NMR, it is excellent for quickly confirming the presence or absence of key functional groups.
For our target molecules, the most informative regions of the IR spectrum will be the O-H stretching region (~3200-3600 cm⁻¹) and the C-O stretching region (~1000-1300 cm⁻¹). The disappearance of the broad O-H stretch would be a clear indication of a successful etherification (Product B). The presence of new C-H stretching vibrations from an added phenyl or methyl group can also be diagnostic. The fingerprint region (below 1500 cm⁻¹) is complex but contains valuable information about the aromatic ring and its substitution pattern.
The O-H stretch remains. New peaks for the N-methyl C-H stretches are present.
Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.[12][13][14]
Sample Preparation:
Place a small amount of the solid sample directly onto the ATR crystal.[15]
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
Instrument Setup (ATR-FTIR Spectrometer):
Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental signals.
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[15]
Data Analysis:
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Identify the characteristic absorption bands and compare them to the expected frequencies for the proposed structures.
Conclusion: A Synergistic and Self-Validating Approach
The structural elucidation of derivatives of 2,6-Dibromo-5-iodopyridin-3-ol is a task that demands a multi-pronged analytical approach. No single technique can provide the necessary level of confidence. Instead, the synergistic use of NMR, MS, and FTIR creates a self-validating system. NMR provides the detailed structural framework, MS confirms the molecular weight and elemental composition, and FTIR offers a rapid check for the presence or absence of key functional groups. By comparing the experimental data with the predicted spectroscopic signatures for all plausible products, researchers can achieve an unambiguous and definitive structural assignment, ensuring the integrity and reproducibility of their work.
References
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The Unseen Workhorse: A Comparative Guide to Isotopic Labeling with 2,6-Dibromo-5-iodopyridin-3-ol
In the intricate world of drug discovery and metabolic research, the ability to trace the journey of a molecule through a biological system is paramount. Isotopic labeling, the technique of replacing an atom within a mol...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of drug discovery and metabolic research, the ability to trace the journey of a molecule through a biological system is paramount. Isotopic labeling, the technique of replacing an atom within a molecule with one of its isotopes, provides a powerful lens through which we can observe these complex processes.[1] The choice of the precursor molecule for introducing these isotopic labels is a critical decision that influences the efficiency, specificity, and ultimate success of the study.
This guide delves into the potential utility of a lesser-known, yet strategically functionalized precursor: 2,6-Dibromo-5-iodopyridin-3-ol . While not a mainstream labeling agent, its unique arrangement of halogen atoms on a biologically relevant pyridinol scaffold presents a compelling case for its application in diverse isotopic labeling strategies. We will objectively compare its hypothetical performance, grounded in established chemical principles, with commonly employed alternative methods and precursors. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to expand their toolkit for synthesizing isotopically labeled compounds.
The Strategic Advantage of Polihalogenated Heterocycles
The core value of a precursor like 2,6-Dibromo-5-iodopyridin-3-ol lies in its multifunctionality. The presence of three distinct halogen atoms—two bromines and one iodine—at specific positions on the pyridine ring offers multiple, orthogonal sites for isotopic incorporation. This allows for a tailored approach to labeling, enabling the introduction of different isotopes into the same molecule or providing flexibility in choosing the labeling position to avoid sites of metabolic liability.
The pyridine ring itself is a ubiquitous pharmacophore, making labeled pyridinols valuable for studying the absorption, distribution, metabolism, and excretion (ADME) of a wide range of drug candidates.[2][3] Furthermore, the hydroxyl group can serve as a handle for further chemical modifications or bioconjugation.
Comparative Analysis of Isotopic Labeling Strategies
Here, we explore the potential of 2,6-Dibromo-5-iodopyridin-3-ol in three key isotopic labeling applications, comparing it with established precursors and methods.
Radioiodination for PET and SPECT Imaging
The carbon-iodine bond is the most labile of the carbon-halogen bonds in this molecule, making the 5-iodo position the primary site for radioiodination. Radioisotopes of iodine, such as ¹²³I and ¹²⁵I for Single Photon Emission Computed Tomography (SPECT) and ¹²⁴I for Positron Emission Tomography (PET), are crucial in diagnostic imaging and radiotherapy.[4][5][6] The main drawback of many radioiodinated pharmaceuticals is the potential for in vivo deiodination, which can lead to off-target accumulation of radioactivity.[7]
Hypothetical Performance of 2,6-Dibromo-5-iodopyridin-3-ol:
The precursor's iodine atom can be readily exchanged with a radioiodine isotope via electrophilic or nucleophilic substitution reactions. The electron-rich nature of the pyridin-3-ol ring should facilitate electrophilic substitution.
Comparison with Alternative Precursors:
Precursor/Method
Isotope(s)
Typical Efficiency (Radiochemical Yield)
Advantages
Disadvantages
Key References
2,6-Dibromo-5-iodopyridin-3-ol (Hypothetical)
¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I
High (estimated)
Pre-functionalized for direct exchange; other halogens available for further labeling.
Lack of established protocols; potential for side reactions at bromine sites.
N/A
Trialkylstannyl Arenes (e.g., Tributyltin-benzene)
¹²³I, ¹²⁴I, ¹²⁵I
70-95%
High efficiency and regioselectivity; mild reaction conditions.
Toxicity of organotin byproducts requires rigorous purification.
Deuterium and Tritium Labeling via Catalytic Dehalogenation
The introduction of deuterium (²H) or tritium (³H) is fundamental in drug metabolism studies.[1] Deuteration can alter a drug's metabolic profile by leveraging the kinetic isotope effect, potentially improving its pharmacokinetic properties.[11] Tritium, as a beta-emitter, is invaluable for quantitative ADME studies and receptor binding assays.[12] Catalytic dehalogenation using deuterium or tritium gas is a robust method for incorporating these isotopes.[13][14]
Hypothetical Performance of 2,6-Dibromo-5-iodopyridin-3-ol:
The two bromine atoms at the 2- and 6-positions are prime candidates for removal and replacement with deuterium or tritium via palladium-catalyzed reductive dehalogenation. The C-Br bond is more stable than the C-I bond, allowing for selective deiodination first if desired, followed by debromination under different conditions.
Comparison with Alternative Precursors:
Precursor/Method
Isotope(s)
Typical Efficiency (Isotopic Incorporation)
Advantages
Disadvantages
Key References
2,6-Dibromo-5-iodopyridin-3-ol (Hypothetical)
²H, ³H
>95% (estimated)
Two sites for labeling; allows for introduction of up to two isotopic labels.
Requires optimization of catalytic conditions to control selectivity.
N/A
Aryl Chlorides/Bromides
²H, ³H
>95%
Readily available starting materials; well-established protocols.
Can sometimes lead to isotope scrambling on the aromatic ring.
Carbon-14 and Nitrogen-15 Labeling of the Pyridine Core
Incorporating isotopes like ¹⁴C and ¹⁵N directly into the heterocyclic ring is a more complex but highly valuable strategy, as these positions are often metabolically stable.[16] This "core labeling" provides a robust tracer that is less likely to be lost during biological processing.
Hypothetical Application and Comparison:
While 2,6-Dibromo-5-iodopyridin-3-ol is not a direct precursor for ring-atom isotope exchange, its synthesis from simpler, isotopically labeled building blocks would be the strategy. For comparison, we consider modern methods that allow for late-stage isotope incorporation into the pyridine ring.
Method
Isotope(s)
Approach
Advantages
Disadvantages
Key References
De Novo Synthesis from Labeled Precursors
¹³C, ¹⁴C, ¹⁵N
Building the pyridine ring from smaller, isotopically labeled fragments.
Precise and unambiguous placement of the isotope.
Often requires lengthy, multi-step syntheses with low overall yields for complex molecules.
The following are detailed, generalized protocols for the types of isotopic labeling reactions discussed. These would require specific optimization for 2,6-Dibromo-5-iodopyridin-3-ol.
In a reaction vessel suitable for hydrogenation, dissolve the brominated precursor (e.g., 50 mg) in the anhydrous solvent (5-10 mL).
Add the base (1.2 equivalents per bromine atom).
Carefully add the 10% Pd/C catalyst (5-10 mol% Pd).
Seal the vessel and purge the atmosphere with D₂ gas (3-4 cycles of vacuum and D₂ backfill).
Pressurize the vessel with D₂ gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, carefully vent the D₂ gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
Wash the filter cake with the reaction solvent.
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the deuterated product.
Visualizing the Workflows
The following diagrams illustrate the conceptual workflows for isotopic labeling using a multifunctional precursor like 2,6-Dibromo-5-iodopyridin-3-ol.
Caption: Potential isotopic labeling pathways for 2,6-Dibromo-5-iodopyridin-3-ol.
Caption: General workflow for purification of a radiolabeled compound.
Conclusion and Future Outlook
While 2,6-Dibromo-5-iodopyridin-3-ol is not a commercially cataloged labeling precursor, its structure represents a blueprint for a highly versatile starting material. The principles of halogen chemistry—the differential reactivity of C-I vs. C-Br bonds and the established protocols for their conversion—strongly support its potential utility. For research groups with strong synthetic chemistry capabilities, developing custom precursors like this one could unlock more efficient and flexible labeling strategies.
The true validation of this guide's propositions lies in experimental data. We encourage the scientific community to explore the synthesis and labeling applications of such multifunctional scaffolds. The insights gained from these studies will undoubtedly contribute to the ever-evolving field of isotopic labeling, ultimately accelerating the pace of drug discovery and our understanding of biological systems.
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